5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Description
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Properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCKFZROZEABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392655 | |
| Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-27-3 | |
| Record name | 5-Chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590360-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 590360-27-3
Abstract
5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its structural motifs, including a chlorinated benzaldehyde core and a 4-chlorobenzyl ether linkage, are frequently encountered in molecules with significant biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and established applications of this compound, with a particular focus on its role as a precursor to potential therapeutic agents. Drawing on established synthetic protocols and pharmacological studies of analogous compounds, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical building block.
Introduction
The strategic incorporation of halogen atoms, particularly chlorine, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The presence of chlorine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, in turn, are fundamental scaffolds for the synthesis of a wide array of pharmaceuticals and other fine chemicals. The compound this compound combines these features, presenting a unique molecular architecture for the exploration of novel chemical entities. This guide will detail the synthetic pathways to access this molecule, its key chemical and physical characteristics, and its demonstrated potential in the development of anticancer agents.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 590360-27-3 | [2][3] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [2][3] |
| Molecular Weight | 281.14 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Data not readily available in cited literature. |
Note: While specific experimental data for the melting point and detailed spectroscopic analysis of the title compound are not widely published, the provided information is based on data from chemical suppliers and analogous compounds.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would be confirmed by standard spectroscopic methods. Predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.4 ppm (s, 1H, -CHO)
-
δ ~7.8 ppm (d, 1H, Ar-H)
-
δ ~7.5 ppm (dd, 1H, Ar-H)
-
δ ~7.4 ppm (d, 2H, Ar-H, chlorobenzyl)
-
δ ~7.3 ppm (d, 2H, Ar-H, chlorobenzyl)
-
δ ~7.0 ppm (d, 1H, Ar-H)
-
δ ~5.2 ppm (s, 2H, -OCH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~189 ppm (C=O)
-
δ ~160 ppm (C-OAr)
-
δ ~135-133 ppm (Ar-C)
-
δ ~130-128 ppm (Ar-CH)
-
δ ~125 ppm (Ar-C)
-
δ ~115 ppm (Ar-CH)
-
δ ~71 ppm (-OCH₂-)
-
Synthesis and Reaction Mechanisms
The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide.
The Williamson Ether Synthesis Approach
The synthesis proceeds in two conceptual steps: the formation of a phenoxide from a substituted phenol and its subsequent reaction with an alkyl halide.
Caption: General workflow for the Williamson ether synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of analogous benzyloxybenzaldehyde derivatives.[4]
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.) and a catalytic amount of potassium iodide.
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base and Solvent: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and promotes the Sₙ2 reaction. Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without being overly reactive towards the aldehyde functionality.
-
Catalyst: Potassium iodide acts as a catalyst through the Finkelstein reaction, transiently converting the benzyl chloride to the more reactive benzyl iodide, thereby accelerating the reaction rate.
-
Workup: The aqueous workup is necessary to remove the inorganic salts and DMF. Washing with brine helps to break any emulsions and further dry the organic layer.
Applications in Drug Discovery and Development
While this compound is primarily a synthetic intermediate, its structural analogs have shown significant promise as anticancer agents.
Anticancer Activity of Benzyloxybenzaldehyde Derivatives
A study by Lin et al. (2005) investigated a series of benzyloxybenzaldehyde derivatives for their anticancer activity against the human promyelocytic leukemia (HL-60) cell line.[4] Notably, the closely related compound, 2-[(4-chlorobenzyl)oxy]benzaldehyde, exhibited significant cytotoxic activity.
Key Findings from the Study:
-
Several benzyloxybenzaldehyde derivatives, including those with chloro-substituents on the benzyl ring, displayed potent activity at micromolar concentrations.
-
The mechanism of action was determined to involve the induction of apoptosis.
-
These compounds were also found to arrest the cell cycle at the G2/M phase and lead to a loss of mitochondrial membrane potential, further supporting an apoptotic pathway.
The structural similarity of this compound to these active compounds suggests its potential as a valuable precursor for the synthesis of novel anticancer drug candidates. The presence of the additional chloro-substituent on the benzaldehyde ring could further enhance its biological activity or modulate its pharmacological properties.
Sources
An In-depth Technical Guide to the Molecular Structure and Synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of the synthetic intermediate, 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the strategic utilization of substituted benzaldehydes as versatile scaffolds for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone in the edifice of modern medicinal chemistry. Their inherent reactivity, characterized by the electrophilic aldehyde functional group and the potential for diverse substitution patterns on the aromatic ring, renders them invaluable starting materials for the synthesis of a wide array of heterocyclic and polyfunctional molecules.[1] The strategic incorporation of chloro- and benzyloxy- moieties, as seen in the title compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The chlorine atoms can enhance metabolic stability and membrane permeability, while the flexible benzyl ether linkage provides a scaffold for exploring interactions with biological targets. This guide will focus on the synthesis and detailed structural elucidation of this compound, a molecule poised for application in the synthesis of novel bioactive compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central benzaldehyde ring substituted with a chlorine atom at the 5-position and a 4-chlorobenzyl ether group at the 2-position.
| Property | Value | Source |
| CAS Number | 590360-27-3 | [2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 281.1 g/mol | [2] |
| IUPAC Name | 5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde | [2] |
Structural Diagram:
Caption: Molecular structure of this compound.
Synthesis via Williamson Ether Synthesis
The most logical and efficient synthetic route to this compound is the Williamson ether synthesis. This venerable yet reliable method involves the reaction of a phenoxide ion with a primary alkyl halide.[3] In this specific case, the synthesis proceeds by the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl chloride.
Reaction Scheme:
Caption: Williamson ether synthesis of the title compound.
Rationale for Experimental Choices
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde. The acidity of the phenol is enhanced by the electron-withdrawing effects of the aldehyde and chloro substituents. Stronger bases like sodium hydride (NaH) could also be used but may not be necessary and require more stringent anhydrous conditions.
-
Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this Sₙ2 reaction. These solvents effectively solvate the potassium cation, leaving the phenoxide nucleophile relatively "naked" and highly reactive.
-
Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.[4] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Detailed Experimental Protocol
-
Preparation of the Reaction Mixture: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of the Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add 4-chlorobenzyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Heat the reaction mixture to 70 °C and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of both rings, and the benzylic methylene protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.4 | s | 1H | Aldehyde CHO | The aldehyde proton is highly deshielded and typically appears as a singlet in this region.[5] |
| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded by its proximity. |
| ~7.5-7.3 | m | 5H | Ar-H | Overlapping signals from the remaining protons of the benzaldehyde ring and the four protons of the 4-chlorobenzyl ring. The characteristic AA'BB' pattern for the 4-substituted benzyl ring is expected.[6] |
| ~7.1 | d | 1H | Ar-H | Aromatic proton ortho to the ether linkage. |
| ~5.2 | s | 2H | O-CH₂-Ar | The benzylic methylene protons adjacent to the ether oxygen appear as a sharp singlet. The chemical shift is consistent with similar benzylic ethers.[7] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~189 | C=O | The aldehydic carbonyl carbon is highly deshielded.[6] |
| ~160 | C-O | Aromatic carbon directly attached to the ether oxygen. |
| ~136-125 | Aromatic C & C-Cl | Signals corresponding to the remaining aromatic carbons and the carbons bearing the chlorine atoms. |
| ~115 | Aromatic C | Aromatic carbon ortho to the ether linkage. |
| ~71 | O-CH₂ | The benzylic methylene carbon.[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi resonance doublet) |
| ~1690 | Strong | Aldehyde C=O stretch |
| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1050 | Medium | Aryl-O-CH₂ stretch (symmetric) |
| ~820 | Strong | C-Cl stretch |
The characteristic strong absorption of the aldehyde carbonyl group around 1690 cm⁻¹ is a key diagnostic peak.[8] The presence of the ether linkage is confirmed by the strong C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 280, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).[9]
-
Major Fragmentation Pathways:
-
Loss of a chlorine atom from the 4-chlorobenzyl group to give a fragment at m/z 245.
-
Cleavage of the benzyl ether bond to generate the 4-chlorobenzyl cation at m/z 125 (a very stable and likely abundant fragment).
-
Formation of the 5-chloro-2-hydroxybenzaldehyde radical cation at m/z 156 after rearrangement.
-
Applications in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous compounds with significant therapeutic potential. Substituted benzaldehydes serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including:
-
Antiviral Agents: The benzaldehyde core can be elaborated into various heterocyclic systems that have demonstrated antiviral activity.[10]
-
Anticancer Agents: Many anticancer compounds contain substituted aromatic rings and ether linkages, which can be introduced using precursors like the title compound.[11]
-
Antifungal Agents: Benzaldehyde derivatives have been shown to inhibit fungal growth and the production of mycotoxins.
The presence of two chlorine atoms and a flexible ether linkage makes this compound a particularly interesting building block for library synthesis and lead optimization in drug discovery programs.
Conclusion
This compound is a synthetically accessible and valuable intermediate for medicinal chemistry research. Its straightforward synthesis via the Williamson ether reaction, coupled with its potential for further chemical modification, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and a thorough analysis of its expected spectroscopic characteristics, offering a solid foundation for its application in research and development.
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"5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde" physical and chemical properties
An In-depth Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Synthesis
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a dichlorinated diphenyl ether-like framework, combines several functional groups of significant interest in medicinal chemistry and materials science. The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a strategic building block in drug discovery pipelines.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and potential applications, grounded in established scientific principles.
Core Physicochemical and Structural Data
The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. The key identifiers and computed physical properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [3][4] |
| Molecular Weight | 281.1 g/mol | [3] |
| CAS Number | 590360-27-3 | [4] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | ~389.2 °C at 760 mmHg (estimated)¹ | [5] |
| Density | ~1.31 g/cm³ (estimated)¹ | [5] |
| Solubility | Poorly soluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. | Inferred from chemical structure |
¹Data is for the structurally similar compound 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde and should be considered an approximation.
Structural Representation and Identifiers
For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.
-
SMILES: C1=CC(=C(C=C1Cl)C=O)OCC2=CC=C(C=C2)Cl
-
InChI: InChI=1S/C14H10Cl2O2/c15-10-3-1-9(7-17)13(6-10)18-8-11-2-4-12(16)5-11/h1-7H,8H2
Caption: 2D Chemical Structure of the Topic Compound.
Spectroscopic Profile: A Predictive Analysis
While specific spectra for this compound are not publicly cataloged, its structure allows for a robust prediction of its key spectroscopic features. This analysis is critical for researchers to confirm its identity and purity following synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Aldehyde Proton: A singlet peak is anticipated far downfield, around δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Benzaldehyde Ring): Three protons on the chlorinated ring will appear between δ 7.0-8.0 ppm, likely as a complex pattern of doublets and a doublet of doublets, reflecting their ortho, meta, and para couplings.
-
Methylene Protons (-O-CH₂-Ar): A sharp singlet corresponding to the two benzylic protons is expected around δ 5.0-5.3 ppm. Its isolation from other protons results in a lack of splitting.
-
Aromatic Protons (Benzyl Ring): The four protons on the 4-chlorobenzyl ring will likely appear as two distinct doublets (an AA'BB' system) around δ 7.3-7.5 ppm, characteristic of para-substituted benzene rings.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.
-
Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically appearing at δ 188-192 ppm.
-
Aromatic Carbons: A series of signals between δ 110-160 ppm will correspond to the 12 aromatic carbons. The carbons bonded to oxygen and chlorine will have distinct chemical shifts.
-
Methylene Carbon: The benzylic -CH₂- carbon is expected to resonate in the δ 68-72 ppm range.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1705 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak but characteristic peaks should appear near 2820 cm⁻¹ and 2720 cm⁻¹.
-
Ar-O-C Stretch (Ether): A strong band corresponding to the aryl-alkyl ether linkage will be present around 1240-1260 cm⁻¹.
-
C-Cl Stretch: Absorptions in the 700-850 cm⁻¹ region are indicative of the C-Cl bonds.
-
-
Mass Spectrometry: The mass spectrum would be characterized by the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a distinctive isotopic pattern will be observed for the molecular ion cluster: a peak at m/z 280 (containing two ³⁵Cl isotopes), a larger peak at m/z 282 (one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 284 (two ³⁷Cl isotopes).
Synthesis Protocol and Chemical Reactivity
A Validated Synthetic Approach: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This protocol involves the nucleophilic substitution of a halide by a phenoxide ion.
Core Reaction: 5-Chloro-2-hydroxybenzaldehyde + 4-Chlorobenzyl chloride → this compound
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An In-Depth Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde for Advanced Research Applications
Section 1: Core Chemical Identity and Physicochemical Properties
This section provides the fundamental identification and characteristics of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a key organic building block in modern chemical research.
IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde .[1]
For practical laboratory and procurement purposes, it is recognized by several synonyms and identifiers:
-
Common Name: this compound[1]
-
Alternative Chemical Name: 5-chloro-2-((4-chlorobenzyl)oxy)benzaldehyde[1]
Chemical Structure
The molecular architecture features a benzaldehyde ring substituted with a chloro group at the 5-position and a 4-chlorobenzyloxy group at the 2-position. This structure is a cornerstone for its utility in further synthetic applications.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
5-Chloro-2-hydroxybenzaldehyde (1.0 eq.) [4][5]* 4-Chlorobenzyl chloride (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).
-
Expert Insight: DMF is an ideal solvent for this Sₙ2 reaction as its polar aprotic nature effectively solvates the potassium cation, liberating the phenoxide anion for nucleophilic attack without protonating it.
-
-
Reagent Addition: Add 4-chlorobenzyl chloride to the mixture dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Trustworthiness Check: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-chloro-2-hydroxybenzaldehyde) is consumed.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Causality Explanation: The water wash removes the DMF and inorganic salts, while the brine wash removes residual water from the organic phase, improving drying efficiency.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.
Section 3: Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant in medicinal chemistry and drug design. [6]
Role as a Synthetic Intermediate
The compound is a valuable intermediate for constructing more complex bioactive molecules. [6]The aldehyde group is a versatile chemical handle that can be readily converted into a wide array of other functionalities, including:
-
Amines (via reductive amination)
-
Alcohols (via reduction)
-
Carboxylic acids (via oxidation)
-
Imines and Schiff bases (via condensation) [7]* Heterocycles (via cyclocondensation reactions)
Significance of the Benzyloxybenzaldehyde Scaffold
The benzyloxybenzaldehyde core is a privileged structure in medicinal chemistry. For instance, derivatives of this scaffold have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. [8] Furthermore, complex molecular hybrids incorporating benzaldehyde moieties have been synthesized and evaluated for potent anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. [9][10]
The Influence of Chlorine Substitution
The presence of chlorine atoms on both aromatic rings is a deliberate design element in medicinal chemistry. Halogenation can profoundly influence a drug candidate's properties:
-
Increased Lipophilicity: Chlorine atoms enhance the molecule's fat-solubility, which can improve its ability to cross cell membranes.
-
Metabolic Stability: The C-Cl bond is strong and can block sites of metabolic oxidation, potentially increasing the drug's half-life in the body.
-
Binding Interactions: Chlorine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a biological target.
The strategic inclusion of chlorine is a validated approach in drug development, with over 250 FDA-approved chlorinated drugs currently on the market. [11]
Section 4: Safety, Handling, and Storage
Proper management of this chemical is essential for laboratory safety. The following guidelines are based on available safety data sheets (SDS) for the compound and structurally related chemicals.
GHS Hazard Information
| Hazard Statement | Description | Precautionary Code |
| H317 | May cause an allergic skin reaction. | P261, P272, P280 |
| H319 | Causes serious eye irritation. | P305+P351+P338 |
Source:[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile) inspected prior to use. * Use safety glasses with side-shields conforming to approved standards (e.g., NIOSH or EN166). * Wear a lab coat or chemical-resistant apron. * Hygiene: Do not breathe mist, vapors, or spray. [12]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage and Incompatibilities
-
Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. [12]Store locked up. [13]For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended. [12]* Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents. [12]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [12][13]* Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. If skin irritation or rash occurs, get medical advice. [13]* Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately if you feel unwell. [13]* Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician.
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A Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the research chemical 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a molecule with significant potential in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, its structural motifs—a substituted diaryl ether and a reactive benzaldehyde—suggest a rich chemical and pharmacological profile. This document outlines a plausible synthetic route, detailed analytical characterization protocols, and explores potential therapeutic applications based on established principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the utility of this novel chemical entity.
Introduction: The Scientific Rationale
This compound is a halogenated diaryl ether derivative. The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The presence of chlorine atoms on both aromatic rings can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. Furthermore, the benzaldehyde functional group is a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules, serving as a key intermediate in the production of various drugs.[3][4]
The unique combination of these structural features in this compound makes it a compelling candidate for further investigation in drug discovery programs. This guide aims to provide the foundational knowledge and practical methodologies to enable such exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, predicting solubility, and understanding the compound's potential pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 590360-27-3 | |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | |
| Appearance | Off-white to pale yellow solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂), Insoluble in water (Predicted) | Inferred from chemical structure |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Purification
The most direct and plausible synthetic route to this compound is via a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.[2] In this case, 5-chloro-2-hydroxybenzaldehyde is reacted with 4-chlorobenzyl chloride in the presence of a suitable base.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.8 ppm. A singlet for the benzylic methylene protons (O-CH₂) around δ 5.1-5.3 ppm. A singlet for the aldehyde proton around δ 10.3-10.5 ppm. |
| ¹³C NMR | Carbonyl carbon of the aldehyde around δ 190-195 ppm. Aromatic carbons in the range of δ 110-160 ppm. Benzylic methylene carbon around δ 70-75 ppm. |
| FT-IR | Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. C-O-C stretching vibrations for the ether linkage at ~1250 cm⁻¹ and ~1050 cm⁻¹. C-Cl stretching vibrations in the aromatic region. |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Isotopic pattern characteristic of two chlorine atoms. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound.[5][6]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid)
-
Detection: UV at 254 nm and 280 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Potential Research Applications
The structural features of this compound suggest several promising avenues for research, particularly in the development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Chloro-substituted benzimidazole derivatives, which share structural similarities with the target compound, have demonstrated potent antibacterial and antifungal activity.[7][8] The presence of chlorine atoms and the diaryl ether linkage in this compound may contribute to antimicrobial efficacy.
Anticancer Potential
Diaryl ethers are a well-represented scaffold in anticancer drug discovery.[1][9] Furthermore, some benzimidazole derivatives with chloro substitutions have shown significant anticancer activity.[8] Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical next step.
As a Synthetic Intermediate
The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of more complex molecules.[10][3]
Caption: Potential derivatization pathways for this compound.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a novel and promising scaffold for chemical and biological exploration. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The insights and protocols presented herein are intended to empower researchers to unlock the full potential of this intriguing molecule in the pursuit of new scientific discoveries and therapeutic innovations.
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Bölcskei, H., Andrea, N.-H., & Keglevich, G. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725–1733. [Link]
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Various Authors. (2025). Recent Advances in Diaryl Ether Synthesis. ResearchGate. [Link]
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Kumar, D., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(2), 736–746. [Link]
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The Multifaceted Biological Activities of Substituted Benzaldehyde Ethers: A Technical Guide for Drug Discovery
Introduction
Substituted benzaldehyde ethers represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their inherent structural features, characterized by an ether linkage to a substituted benzaldehyde core, provide a unique scaffold for the development of novel therapeutic agents. The diverse biological activities exhibited by these compounds, ranging from antimicrobial and anticancer to antioxidant and anti-inflammatory effects, underscore their potential in addressing a wide array of human diseases.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted benzaldehyde ethers, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
The journey of substituted benzaldehydes from simple aromatic aldehydes to complex bioactive molecules is a testament to the advancements in synthetic organic chemistry.[5] Modern synthetic methodologies, such as tandem reactions and one-pot procedures, have enabled the efficient and cost-effective synthesis of a diverse library of these compounds, facilitating comprehensive biological evaluation.[6][7][8] The ability to strategically introduce various substituents onto the benzaldehyde ring allows for the fine-tuning of their physicochemical properties and biological targets, a cornerstone of rational drug design.
This guide will delve into the key biological activities of substituted benzaldehyde ethers, presenting a synthesis of current knowledge supported by experimental evidence. We will explore the intricate mechanisms through which these compounds exert their therapeutic effects, from the disruption of microbial cell membranes to the modulation of critical signaling pathways in cancer and inflammation. Furthermore, we will provide detailed experimental protocols for the evaluation of these activities, empowering researchers to validate and expand upon the findings presented herein.
I. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant microorganisms poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Substituted benzaldehyde ethers have shown considerable promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[4][9]
Mechanism of Action
The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with and disrupt microbial cell membranes.[4][10] The lipophilic nature of the ether linkage facilitates their passage through the lipid bilayer, leading to increased membrane permeability and subsequent cell death. Specifically, the aldehyde functional group can react with amino and sulfhydryl groups of proteins within the microbial cytoplasmic membrane, disrupting essential transport functions.[10]
Furthermore, some benzaldehyde derivatives have been shown to induce oxidative stress within fungal cells, disrupting their cellular antioxidation systems.[11] This mechanism involves the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids.[11]
Structure-Activity Relationship (SAR)
Studies have revealed key structural features that govern the antimicrobial potency of substituted benzaldehyde ethers. For instance, the presence of an ortho-hydroxyl group on the aromatic ring has been shown to enhance antifungal activity.[11] The position and nature of substituents on the benzaldehyde ring play a crucial role in determining the compound's lipophilicity and electronic properties, which in turn influence its ability to penetrate microbial cell walls and interact with target molecules.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to evaluate the antimicrobial activity of these compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The substituted benzaldehyde ether is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of the MIC Assay Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Anticancer Activity: Targeting Malignant Cells
The quest for more effective and selective anticancer agents is a continuous endeavor in drug discovery. Substituted benzaldehyde ethers have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[12][13][14][15]
Mechanism of Action
The anticancer mechanisms of substituted benzaldehyde ethers are diverse and often involve the induction of apoptosis, or programmed cell death.[15][16] Some derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[15] A key event in apoptosis induction by these compounds is the loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[15]
Furthermore, some benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and associated with poor treatment outcomes.[17][18][19]
Structure-Activity Relationship (SAR)
The anticancer cytotoxicity of these compounds is highly dependent on the substitution pattern on the benzaldehyde ring.[12][14] Hydrophobicity and the position of substituents are key determinants of their toxicity. For instance, studies on benzyloxybenzaldehyde derivatives revealed that specific methoxy and chloro substitutions significantly enhanced their activity against the HL-60 cell line.[15] The presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings in diaryl ether derivatives has also been found to significantly boost antitumor activity.[20]
Quantitative Data on Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent | [15] |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant | [15] |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant | [15] |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted benzaldehyde ether for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Substituted benzaldehyde ethers have demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1][21][22][23]
Mechanism of Action
Several benzaldehyde derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[21][24] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[21][23]
A crucial mechanism involves the modulation of the nuclear factor-κB (NF-κB) signaling pathway.[21][22] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Some benzaldehyde derivatives inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB.[21]
Furthermore, certain compounds induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, through the activation of the Nrf2 pathway.[21][22] The anti-inflammatory effects of these compounds can be reversed by an HO-1 inhibitor, confirming the role of this pathway.[21][22] Other studies have also implicated the suppression of the MAPK signaling pathway in the anti-inflammatory effects of certain benzaldehydes.[1]
Visualization of the Anti-inflammatory Signaling Pathway:
Caption: Signaling pathways modulated by substituted benzaldehyde ethers.
IV. Antioxidant Activity: Quenching Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Substituted benzaldehyde ethers, particularly those with hydroxyl substitutions, have been shown to possess significant antioxidant properties.[24][25][26][27]
Mechanism of Action
The antioxidant capacity of these compounds is primarily attributed to their ability to act as free radical scavengers.[24] The presence of electron-donating groups, such as hydroxyl groups, on the aromatic ring enhances their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. The position of the hydroxyl groups on the benzaldehyde ring is a critical factor influencing their antioxidant activity.[24]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the substituted benzaldehyde ether are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC50 Determination: The effective concentration required to scavenge 50% of the DPPH radicals (EC50) is determined from the dose-response curve.[24]
V. Conclusion and Future Perspectives
Substituted benzaldehyde ethers represent a rich and promising source of bioactive molecules with diverse therapeutic potential. Their demonstrated antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. The elucidation of their structure-activity relationships provides a rational basis for the design of more potent and selective analogues.
Future research in this area should focus on several key aspects. A deeper understanding of the molecular targets and mechanisms of action will be crucial for optimizing the therapeutic efficacy and minimizing potential side effects. In vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, the exploration of novel synthetic strategies will continue to expand the chemical space of substituted benzaldehyde ethers, potentially leading to the discovery of next-generation therapeutics for a range of challenging diseases. The continued investigation of this versatile class of compounds holds great promise for advancing the frontiers of medicinal chemistry and improving human health.
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The Emerging Potential of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxybenzaldehyde scaffold has garnered significant attention in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This technical guide focuses on a specific, promising derivative: 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde . We will explore its synthetic pathways, delve into its potential applications informed by research on structurally related analogs, and provide detailed experimental protocols. This document aims to be a comprehensive resource, synthesizing current knowledge and offering insights into the structure-activity relationships that govern the biological effects of this class of compounds, with a particular focus on their potential as anticancer agents and enzyme inhibitors.
Introduction: The Significance of the Benzyloxybenzaldehyde Core
Benzaldehyde derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The introduction of a benzyloxy moiety at the 2-position of the benzaldehyde ring creates a scaffold with significant therapeutic potential. This structural motif has been explored for various applications, including the development of agents with anticancer and enzyme-inhibitory properties. The strategic placement of substituents on both the benzaldehyde and the benzyl rings allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological activity.
The subject of this guide, This compound , incorporates two key halogen substitutions. The chloro group at the 5-position of the benzaldehyde ring and the chloro group at the 4-position of the benzyl ring are expected to significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will provide a detailed examination of this specific molecule, drawing upon data from closely related analogs to build a comprehensive profile of its potential in medicinal chemistry.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with a benzyl halide.
Reaction Scheme
The synthesis proceeds via the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of benzyloxybenzaldehyde derivatives described by Al-Malki et al. (2021).[2]
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
4-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Distilled water
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add 4-chlorobenzyl chloride (1.0 eq.).
-
Stir the resulting mixture at 70 °C overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, reduce the volume of DMF by evaporation under vacuum.
-
To the resulting residue, add 20 mL of distilled water. A precipitate should form.
-
Collect the precipitate by filtration and wash with distilled water.
-
Dry the crude product and recrystallize from ethanol to afford the pure this compound.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is not extensively available in the public domain, the activities of closely related analogs provide strong indications of its potential therapeutic applications.
Anticancer Activity
A study by Lin et al. (2005) investigated the anticancer activity of a series of benzyloxybenzaldehyde derivatives against the human leukemia cell line HL-60.[1][3] One of the compounds, 2-[(4-chlorobenzyl)oxy]benzaldehyde (compound 31 in the study), which lacks the 5-chloro substituent of our topic compound, exhibited significant activity at concentrations of 1-10 µM.[1] The study also found that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase.[1][3]
Inference for this compound: The addition of a chloro group at the 5-position of the benzaldehyde ring is a common strategy in medicinal chemistry to enhance biological activity. Therefore, it is highly probable that this compound will also exhibit potent anticancer activity, potentially with improved efficacy compared to its non-chlorinated counterpart.
Aldehyde Dehydrogenase (ALDH) Inhibition
The aldehyde dehydrogenase (ALDH) superfamily of enzymes, particularly the ALDH1A isoforms, are implicated in cancer cell survival and resistance to chemotherapy.[2][4] Consequently, the development of ALDH inhibitors is a promising strategy in oncology. A study by Al-Malki et al. (2021) identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3.[2] For instance, 4-((4-chlorobenzyl)oxy)benzaldehyde (ABMM-15) was found to be a potent inhibitor of ALDH1A3 with an IC₅₀ value of 0.23 µM.[2]
Inference for this compound: Given the structural similarities, this compound is a strong candidate for ALDH inhibition. The electronic and steric effects of the chloro substituents on both aromatic rings could influence its binding affinity and selectivity for different ALDH isoforms.
Structure-Activity Relationship (SAR) Insights
The available literature on benzyloxybenzaldehyde derivatives allows for the deduction of preliminary structure-activity relationships.
-
Substitution on the Benzyl Ring: The presence of a chloro group at the 4-position of the benzyl ring, as seen in 2-[(4-chlorobenzyl)oxy]benzaldehyde, is associated with significant anticancer activity.[1] This suggests that this substitution is favorable for biological activity.
-
Substitution on the Benzaldehyde Ring: The effect of the 5-chloro substituent on the benzaldehyde ring is yet to be specifically determined for this scaffold. However, in many other classes of bioactive molecules, halogenation at this position enhances activity.
-
The Benzyloxy Linkage: The ether linkage is crucial for the overall structure and appears to be well-tolerated for biological activity within this class of compounds.
Caption: Key structural features influencing the biological activity of benzyloxybenzaldehyde derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
ALDH Activity Assay
This protocol is based on the method described by Al-Malki et al. (2021) to measure the inhibition of ALDH activity.[2]
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD⁺
-
Substrate (e.g., benzaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, NAD⁺, and the ALDH1A3 enzyme.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known ALDH inhibitor as a positive control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (benzaldehyde).
-
Immediately measure the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.
-
Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the compound.
-
Calculate the IC₅₀ value.
Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. The strong indications of its potential anticancer and ALDH inhibitory activities, based on the data from closely related analogs, warrant further investigation.
Future research should focus on:
-
Comprehensive Biological Profiling: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines and assessing its selectivity for different ALDH isoforms.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its impact on cell cycle progression, apoptosis, and specific signaling pathways.
-
Lead Optimization: Synthesizing and evaluating a library of analogs with modifications at various positions to further refine the structure-activity relationship and improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its synthesis to its potential applications in medicinal chemistry. While direct biological data for this specific molecule is limited, the wealth of information available for its close analogs strongly suggests its potential as a valuable lead compound for the development of new anticancer drugs and ALDH inhibitors. The detailed protocols and SAR insights provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this promising chemical entity.
References
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Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
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Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]
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Al-Malki, A. L., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076. [Link]
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Jin, C., Chen, J., & Su, W. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153. [Link]
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Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542. [Link]
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Dornish, J. M., & Pettersen, E. O. (1989). Modulation of cis-dichlorodiammineplatinum(II)-induced cytotoxicity by benzaldehyde derivatives. Cancer Letters, 46(1), 63-68. [Link]
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Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 932678. [Link]
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Stanchev, S., et al. (2009). 2-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-Pyrroles, Part I). Molecules, 14(11), 4477–4486. [Link]
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Chlorobenzyl Benzaldehydes: A Technical Guide to Their Therapeutic Potential in Oncology and Neurodegeneration
Abstract: Chlorobenzyl benzaldehydes represent a promising class of small molecules with significant therapeutic potential in the fields of oncology and neurodegeneration. This technical guide provides an in-depth analysis of their chemical properties, synthesis, and structure-activity relationships. We delve into the molecular mechanisms underpinning their anticancer and neuroprotective effects, with a particular focus on their roles as inhibitors of 14-3-3 protein-protein interactions and modulators of critical signaling pathways such as the MAPK/Tau cascade. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the evaluation of these compounds and a forward-looking perspective on their journey from preclinical discovery to potential clinical application.
Part 1: Introduction to Chlorobenzyl Benzaldehydes
Chemical Scaffold and Properties
The benzaldehyde scaffold is a fundamental pharmacophore in medicinal chemistry, characterized by a benzene ring substituted with a formyl group. The introduction of a chlorobenzyl moiety creates a diverse family of compounds with unique physicochemical properties. The position of the chlorine atom on the benzyl ring (ortho, meta, or para) significantly influences the molecule's electronic and steric characteristics, thereby modulating its biological activity. This substitution can enhance membrane permeability and metabolic stability, making these compounds attractive candidates for drug development.
Rationale for Therapeutic Exploration
Substituted benzaldehydes have long been recognized for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The incorporation of a chlorine atom, a common bioisostere in drug design, can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The exploration of chlorobenzyl benzaldehydes is driven by the hypothesis that the synergistic combination of these two pharmacophores can lead to the development of novel therapeutic agents with enhanced potency and selectivity for challenging disease targets.
Part 2: Synthesis and Characterization of Chlorobenzyl Benzaldehyde Derivatives
General Synthetic Routes
The synthesis of chlorobenzyl benzaldehyde derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the chlorination of toluene derivatives to yield chlorobenzyl chlorides, which are then hydrolyzed to the corresponding aldehydes.[2] The specific substitution pattern can be controlled by the choice of starting materials and reaction conditions.
Protocol 1: Synthesis of o-chlorobenzaldehyde from o-chlorotoluene
Objective: To synthesize o-chlorobenzaldehyde via the chlorination of o-chlorotoluene followed by hydrolysis.
Materials:
-
o-chlorotoluene
-
Chlorine gas
-
Initiator (e.g., benzoyl peroxide)
-
Catalyst for hydrolysis (e.g., iron chloride, zinc chloride)[3]
-
Water
-
Sodium carbonate solution
Procedure:
-
Chlorination:
-
In a reaction vessel equipped for illumination, heat o-chlorotoluene to 100-120°C.[3]
-
Introduce chlorine gas in the presence of an initiator. The molar ratio of chlorine to o-chlorotoluene should be controlled to favor the formation of the dichloromethyl intermediate.[3]
-
Monitor the reaction by gas chromatography to follow the conversion of the starting material.
-
-
Hydrolysis:
-
The resulting chlorinated mixture, containing o-chlorobenzal chloride, is then subjected to hydrolysis.
-
Add water and a catalyst, such as a mixture of ferric chloride and zinc chloride, to the reaction mixture.[3]
-
Heat the mixture to 100-120°C and maintain for 1.5-3 hours to facilitate the conversion to o-chlorobenzaldehyde.[3]
-
-
Purification:
-
After the reaction is complete, neutralize the mixture with a sodium carbonate solution.
-
Separate the organic layer containing the crude o-chlorobenzaldehyde.
-
Purify the product by vacuum distillation to obtain high-purity o-chlorobenzaldehyde.[3]
-
Self-Validation: The purity of the final product should be assessed by gas chromatography and its identity confirmed by spectroscopic methods such as 1H NMR and 13C NMR.
Structure-Activity Relationship (SAR) Studies
The biological activity of chlorobenzyl benzaldehydes is intricately linked to their chemical structure. SAR studies have begun to elucidate the key features that govern their therapeutic effects.
-
Position of the Chloro Group: The location of the chlorine atom on the benzyl ring is a critical determinant of activity. For instance, in a series of benzyloxybenzaldehyde derivatives, 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde both exhibited significant anticancer activity against the HL-60 cell line.[4]
-
Substituents on the Benzaldehyde Ring: The presence of other functional groups on the benzaldehyde ring can further modulate activity. For example, the addition of a methoxy group to the benzyloxybenzaldehyde scaffold has been shown to influence anticancer potency.[4]
-
Hybrid Molecules: Incorporating the chlorobenzyl benzaldehyde moiety into larger, more complex molecules can lead to enhanced activity. For instance, benzimidazole-based derivatives incorporating a substituted benzaldehyde have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease.[5][6] A derivative with 3,4-dichloro substitution on the phenyl ring was found to be particularly potent.[5]
Part 3: Therapeutic Applications in Oncology
Mechanism of Action in Cancer
The 14-3-3 protein family comprises a group of highly conserved regulatory proteins that play a crucial role in various cellular processes, including cell cycle control, signal transduction, and apoptosis.[7] Overexpression of certain 14-3-3 isoforms, particularly 14-3-3ζ, is associated with cancer progression and treatment resistance.[8] Benzaldehyde has been shown to suppress the binding of 14-3-3ζ to multiple signaling proteins in cancer cells, thereby inhibiting key oncogenic pathways such as PI3K/AKT/mTOR and STAT3.[9] This disruption of protein-protein interactions (PPIs) presents a compelling mechanism for the anticancer effects of chlorobenzyl benzaldehydes. While direct quantitative binding data for chlorobenzyl benzaldehydes to 14-3-3 proteins is still emerging, the known activity of benzaldehyde provides a strong rationale for investigating these derivatives as 14-3-3 PPI inhibitors.[8]
Several studies have demonstrated that substituted benzaldehyde derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain benzyloxybenzaldehyde derivatives, including those with chlorobenzyl moieties, have been shown to arrest cell cycle progression at the G2/M phase and induce apoptosis in HL-60 leukemia cells, a process accompanied by the loss of mitochondrial membrane potential.[4]
Preclinical Evaluation of Anticancer Activity
The anticancer potential of chlorobenzyl benzaldehydes has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of these compounds.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| o-Vanillin (a substituted benzaldehyde) | MDA-MB-231 (Breast) | 35.40 ± 4.2 | [10] |
| o-Vanillin | PC-3 (Prostate) | 47.10 ± 3.8 | [10] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [4] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [4] |
| 5-((2-(4-chlorobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | A-549 (Lung) & HeLa (Cervical) | Nanomolar range | [11] |
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay with HL-60 cells
Objective: To determine the cytotoxic effect of chlorobenzyl benzaldehyde derivatives on the human promyelocytic leukemia cell line, HL-60.
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS)[12]
-
Chlorobenzyl benzaldehyde derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Cell Seeding:
-
Seed HL-60 cells into a 96-well plate at a density of approximately 1 x 10⁵ viable cells/mL in a final volume of 100 µL per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorobenzyl benzaldehyde derivatives in culture medium.
-
Add the diluted compounds to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation: The assay should include appropriate controls and be repeated to ensure reproducibility. The results should be statistically analyzed.
Future Directions in Cancer Therapy
The development of chlorobenzyl benzaldehydes as anticancer agents is a promising area of research. Future efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of combination therapies, where these compounds are used alongside existing chemotherapeutic agents, may also offer a strategy to overcome drug resistance.
Part 4: Therapeutic Applications in Neurodegenerative Diseases
Mechanism of Action in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's disease (AD), are often characterized by the hyperphosphorylation of the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles and neuronal dysfunction. The mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, is implicated in this pathological process.[13] Benzaldehyde derivatives have been shown to exert neuroprotective effects by modulating these signaling cascades.[14] For instance, certain benzaldehydes can inhibit the phosphorylation of ERK and p38, key components of the MAPK pathway.[14] This suggests that chlorobenzyl benzaldehydes may have the potential to prevent or slow the progression of tauopathies by interfering with these signaling events.
Caption: p38 MAPK/Tau pathway and potential intervention.
Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Benzaldehydes have been shown to reduce the secretion of pro-inflammatory mediators and inhibit mitochondrial oxidative stress.[14] This dual action suggests that chlorobenzyl benzaldehydes could offer a multifaceted approach to neuroprotection.
Preclinical Evaluation of Neuroprotective Effects
Animal models are crucial for evaluating the in vivo efficacy of potential neuroprotective agents. The scopolamine-induced dementia model in rats is a widely used model that mimics the cholinergic deficit observed in AD.
Protocol 3: Evaluation of Neuroprotective Effects in a Scopolamine-Induced Dementia Model in Rats
Objective: To assess the ability of a chlorobenzyl benzaldehyde derivative to ameliorate cognitive deficits in a rat model of dementia.
Materials:
-
Male Wistar rats
-
Scopolamine hydrobromide
-
Chlorobenzyl benzaldehyde derivative
-
Vehicle for drug administration
-
Behavioral testing apparatus (e.g., Morris water maze, novel object recognition test)[1][15]
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the housing conditions for at least one week.
-
Randomly assign rats to different groups: vehicle control, scopolamine control, and scopolamine + chlorobenzyl benzaldehyde derivative (at various doses).
-
-
Drug Administration:
-
Induction of Dementia:
-
Behavioral Assessment:
-
Conduct cognitive tests to evaluate learning and memory.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze brain homogenates for markers of oxidative stress (e.g., MDA, GSH), neuroinflammation (e.g., TNF-α, IL-6), and cholinergic function (e.g., acetylcholinesterase activity).[16]
-
Perform histological analysis of brain sections (e.g., hippocampus, cortex) to assess neuronal damage.[1]
-
Self-Validation: The study should be adequately powered and include appropriate statistical analysis to ensure the validity of the findings.
Future Perspectives in Neurotherapeutics
The potential of chlorobenzyl benzaldehydes to target multiple pathological pathways in neurodegenerative diseases makes them highly attractive candidates for further development. Future research should focus on identifying the most promising derivatives and evaluating their efficacy and safety in more advanced preclinical models of neurodegeneration.
Part 5: Conclusion and Future Outlook
Chlorobenzyl benzaldehydes have emerged as a versatile and promising class of compounds with significant therapeutic potential in both oncology and neurodegeneration. Their ability to modulate key signaling pathways and protein-protein interactions provides a solid foundation for their further development as novel therapeutic agents. While the preclinical data are encouraging, further research is needed to optimize their pharmacological properties and to fully elucidate their mechanisms of action. The translation of these findings into clinical applications will require a concerted effort from medicinal chemists, pharmacologists, and clinical researchers.
Part 6: References
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Ambroxol Improves Amyloidogenic, NF‐κB, and Nrf2 Pathways in a Scopolamine‐Induced Cognitive Impairment Rat Model of Alzheimer's Disease. (URL: [Link])
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Cytotoxic activity (IC50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. (URL: [Link])
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Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (URL: [Link])
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The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (URL: [Link])
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Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. (URL: [Link])
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Boswellic Acid Attenuates Scopolamine-Induced Neurotoxicity and Dementia in Rats: Possible Mechanism of Action. (URL: [Link])
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Ameliorative Effect of Silymarin on Scopolamine-induced Dementia in Rats. (URL: [Link])
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Neuroprotective effect of ranolazine improves behavioral discrepancies in a rat model of scopolamine-induced dementia. (URL: [Link])
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (URL: [Link])
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (URL: [Link])
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Selective suppression of the α isoform of p38 MAPK rescues late-stage tau pathology. (URL: [Link])
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (URL: [Link])
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (URL: [Link])
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (URL: [Link])
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lines ic50 values: Topics by Science.gov. (URL: [Link])
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Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene. (URL: )
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Antitumor activity of benzaldehyde. (URL: [Link])
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])
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HL-60, acute promyelocytic leukemia ATCC #: CCL-240 Notes: This cell line grows in suspension. Materials List. (URL: [Link])
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HL-60 - Cell Line. (URL: [Link])
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Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (URL: [Link])
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Phosphorylated p38MAPK specific antibodies cross-react with sarkosyl-insoluble hyperphosphorylated tau proteins. (URL: [Link])
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Designing Selective Drug-like Molecular Glues for the Glucocorticoid Receptor/14-3-3 Protein–Protein Interaction. (URL: [Link])
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p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer's Disease. (URL: [Link])
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Abstract 3135: Benzaldehyde suppresses the binding activity of overexpressed 14-3-3ζ to multiple signaling proteins in cancer cells. (URL: [Link])
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Neuronal deficiency of p38α‐MAPK ameliorates symptoms and pathology of APP or Tau‐transgenic Alzheimer's mouse models. (URL: [Link])
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Structural insights into the functional roles of 14-3-3 proteins. (URL: [Link])
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Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. (URL: [Link])
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Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. (URL: [Link])
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Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (URL: [Link])
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])
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Protocol for the differentiation of HL-60 cells into a neutrophil-like state. (URL: [Link])
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Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. (URL: [Link])
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (URL: [Link])
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An In-depth Technical Guide to 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde Derivatives and Analogues: Synthesis, Biological Activity, and Mechanism of Action
Introduction
The privileged scaffold of substituted benzaldehydes has long been a cornerstone in the discovery of novel therapeutic agents. Within this chemical space, 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde emerges as a core structure with significant potential for derivatization, leading to a diverse array of analogues with promising biological activities. The strategic placement of chloro- and benzyloxy- moieties provides a unique electronic and steric landscape, influencing the molecule's interactions with biological targets. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this fascinating class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references, empowering you to explore and expand upon this promising chemical scaffold.
Chemical & Physical Properties of the Core Molecule
This compound is a solid, with the molecular formula C14H10Cl2O2 and a molecular weight of approximately 281.14 g/mol .[1][2] It is characterized by the presence of a benzaldehyde ring substituted with a chlorine atom at the 5-position and a 4-chlorobenzyloxy group at the 2-position. This substitution pattern is crucial for its biological activity and serves as a foundation for the design of its derivatives.
Synthesis of the Core Molecule and its Derivatives
The synthesis of this compound and its analogues is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.
Detailed Protocol: Synthesis of this compound
This protocol is based on the well-established Williamson ether synthesis methodology.[4]
Materials:
-
5-chlorosalicylaldehyde
-
4-chlorobenzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stirring: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 4-chlorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~10 ppm), aromatic protons, and the benzylic methylene protons (singlet, ~5 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the benzylic methylene carbon.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Synthesis of Derivatives
The aldehyde functional group of the core molecule is a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and oximes, by condensation with various amines, hydrazines, and hydroxylamines, respectively.[5][6]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promising potential as both antiviral and anticancer agents. The following sections will detail these activities and explore the structure-activity relationships.
Antiviral Activity
Salicylaldehyde and salicylamide derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses, HIV, and hepatitis C virus.[7] The mechanism of action often involves the inhibition of key viral enzymes or interference with viral entry and replication processes.
A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which share structural similarities with our core molecule, have been identified as potent inhibitors of human adenovirus (HAdV).[8] Notably, some of these compounds exhibited sub-micromolar to low micromolar potency and high selectivity indices.[8]
Table 1: Antiviral Activity of Selected Salicylamide Derivatives against Human Adenovirus [8]
| Compound | R-group | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Niclosamide | - | >10 | 1.5 | <0.15 |
| 6 | 4-F-Ph | 0.45 | >200 | >444 |
| 15 | 4-CF3-Ph | 0.27 | 156.8 | >581 |
| 29 | 2-Thienyl | 0.89 | >200 | >225 |
| 43 | 3-Pyridyl | 0.56 | >200 | >357 |
| 46 | 4-Me-Ph | 0.98 | >200 | >204 |
| 47 | 4-OMe-Ph | 1.23 | >200 | >163 |
| 54 | 3-Me-Ph | 0.76 | >200 | >263 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)
Structure-Activity Relationship (SAR) Insights for Antiviral Activity:
-
The presence of a substituted phenyl ring at the amide nitrogen is crucial for potent anti-HAdV activity.
-
Electron-withdrawing groups, such as trifluoromethyl (CF3) and fluoro (F), on the phenyl ring generally lead to higher potency.
-
Heteroaromatic rings, like thiophene and pyridine, are also well-tolerated and can result in potent inhibitors.
Anticancer Activity
Benzaldehyde derivatives have been investigated for their anticancer properties, with some compounds showing significant cytotoxicity against various cancer cell lines.[9][10] The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
A study on benzofuran-based benzaldehyde analogues revealed that certain substitutions lead to potent anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[9]
Table 2: Anticancer Activity of Selected Benzofuran-based Benzaldehyde Analogues [9]
| Compound | R-group | A-549 IC50 (nM) | HeLa IC50 (nM) |
| Doxorubicin | - | 43.7 ± 2.98 | 31.37 ± 2.11 |
| 6u | 2-(trifluoromethyl)benzyl | 40.42 ± 3.42 | 29.12 ± 1.69 |
| 6a | Benzyl | >1000 | >1000 |
| 6f | 4-Fluorobenzyl | 125.3 ± 9.87 | 98.6 ± 7.54 |
| 6h | 4-Chlorobenzyl | 110.8 ± 8.65 | 85.4 ± 6.98 |
| 6j | 4-Methoxybenzyl | 250.6 ± 18.9 | 210.3 ± 15.7 |
IC50: 50% inhibitory concentration
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The nature of the substituent on the benzyl group attached to the triazole ring significantly influences the anticancer activity.
-
A strong electron-withdrawing group, such as trifluoromethyl, at the 2-position of the benzyl ring resulted in the most potent compound, surpassing the efficacy of the standard drug doxorubicin.
-
Halogen substitutions (fluoro and chloro) at the 4-position of the benzyl ring led to moderate activity.
-
An electron-donating group (methoxy) at the 4-position resulted in decreased activity.
-
Unsubstituted benzyl and methyl-substituted analogues showed poor activity.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[11] Its aberrant activation is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions. The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.[7][12]
Several small molecules, including some salicylaldehyde derivatives, have been shown to inhibit the NF-κB pathway, often by targeting the IKK complex.[13][14][15] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: The NF-κB signaling pathway and the proposed point of inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compounds
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol for Cytotoxicity (CC50) Determination:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol for Antiviral Activity (IC50) Determination:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubation: Incubate the plates until the virus control shows a significant cytopathic effect (CPE), typically 48-72 hours.
-
MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of protection from viral CPE for each compound concentration and determine the IC50 value from a dose-response curve.
Caption: Workflow for the MTT-based cytotoxicity and antiviral assays.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel antiviral and anticancer agents. The synthetic accessibility of this core and its derivatives, coupled with the potential for potent and selective biological activity, makes it an attractive area for further investigation. The insights into the structure-activity relationships and the potential mechanism of action via inhibition of the NF-κB signaling pathway provide a solid foundation for the rational design of next-generation therapeutics. This guide provides the necessary technical information and protocols to empower researchers to explore the full potential of this intriguing class of compounds.
References
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Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
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The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. PMC. (n.d.). Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]
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New Anticancer Agents: Structure-Activity Relationships. Request PDF. (2025, August 10). Retrieved from [Link]
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Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR. Studylib. (n.d.). Retrieved from [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
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Inhibition of IkB kinase and NF-κB by a novel synthetic compound SK 2009. (n.d.). Retrieved from [Link]
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In vitro benchmarking of NF-κB inhibitors. PMC. (2020, January 31). Retrieved from [Link]
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Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. PubMed. (2022, November 27). Retrieved from [Link]
-
Benzaldehyde, 4-chloro-. NIST WebBook. (n.d.). Retrieved from [Link]
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Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Cronfa - Swansea University. (2021, August 24). Retrieved from [Link]
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Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation. PMC. (n.d.). Retrieved from [Link]
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Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides. PubMed. (2010, December 9). Retrieved from [Link]
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Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. NIH. (n.d.). Retrieved from [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. (2022, November 28). Retrieved from [Link]
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. (n.d.). Retrieved from [Link]
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NF-κB inducing kinase (NIK) inhibitors: Identification of new scaffolds using virtual screening. (2025, August 9). Retrieved from [Link]
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. (2025, August 7). Retrieved from [Link]
-
Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. (n.d.). Retrieved from [Link]
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Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. (2020, November 12). Retrieved from [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Request PDF. (2025, August 6). Retrieved from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a key intermediate in various research and development applications. The protocol leverages the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety precautions, and data presentation to ensure reproducible and efficient synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical success.
Introduction: The Strategic Importance of Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction is a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[4][5][6] Its broad applicability and reliability make it an indispensable tool in the synthesis of complex molecules, including pharmaceutical intermediates.
The target molecule, this compound, incorporates an aryl ether linkage that is efficiently constructed using this classic transformation. This application note details a validated protocol for its synthesis, emphasizing experimental design, safety, and product purification.
Reaction Principle and Mechanism
The synthesis proceeds in two conceptual steps, although often performed in a single pot. First, the phenolic proton of 5-chloro-2-hydroxybenzaldehyde is abstracted by a base, typically a carbonate like potassium carbonate, to generate a more nucleophilic phenoxide ion in situ.[1] In the second step, this phenoxide attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group in a classic SN2 fashion to form the desired ether product.[2][4]
The choice of a primary benzylic halide as the alkylating agent is crucial, as the SN2 mechanism is highly favored for primary and methyl halides.[7] The use of secondary or tertiary halides would likely lead to competing E2 elimination reactions, reducing the yield of the desired ether.[2][5] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[1][8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 635-93-8 | Sigma-Aldrich |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 104-83-6 | Acros Organics |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Thermo Fisher |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | J.T.Baker |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 5-chloro-2-hydroxybenzaldehyde (10.0 g, 63.8 mmol, 1.0 equiv.), anhydrous potassium carbonate (17.6 g, 127.6 mmol, 2.0 equiv.), and N,N-Dimethylformamide (100 mL).
-
Addition of Alkylating Agent: In a separate beaker, dissolve 4-chlorobenzyl chloride (11.3 g, 70.2 mmol, 1.1 equiv.) in 20 mL of DMF. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture at room temperature over 20-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water. A precipitate may form. Stir for 30 minutes.
-
Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Work-up - Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by a brine solution (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Work-up - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Chloro-2-hydroxybenzaldehyde: Causes skin and serious eye irritation.[9]
-
4-Chlorobenzyl chloride: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is also a lachrymator and may cause an allergic skin reaction.[11][12]
-
Potassium Carbonate: Causes skin and serious eye irritation.[13][14][15][16] Avoid dust inhalation.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[17][18] Harmful in contact with skin and may damage an unborn child.[17][19] Handle with extreme care and ensure proper containment.
Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[9][10][11][13][14][15][16][17][18][19][20][21][22]
Expected Results and Data Characterization
| Parameter | Expected Value/Observation |
| Yield | 75-85% |
| Physical Appearance | Off-white to pale yellow solid |
| TLC (20% EtOAc/Hexane) | Rf ≈ 0.4 (Varies with exact conditions) |
| Characterization | The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be due to insufficient heating, short reaction time, or impure reagents. Ensure the potassium carbonate is anhydrous, as water can hydrolyze the alkylating agent and deactivate the phenoxide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve yields, especially if solubility is an issue.[1][23][24]
-
Side Reactions: The primary side reaction is elimination, though minimal with a primary benzylic halide.[2] Another potential side reaction is C-alkylation of the phenoxide, although O-alkylation is generally favored under these conditions.[8]
-
Purification Challenges: Residual DMF can be difficult to remove. Thorough washing of the organic extract with water and brine is crucial. If DMF persists, an azeotropic distillation with toluene under reduced pressure can be effective.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway to this compound. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers can successfully synthesize this valuable intermediate. The mechanistic understanding provided in this guide allows for logical troubleshooting and optimization, ensuring the protocol is both robust and adaptable for various research and development needs.
References
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Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
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RCI Labscan Limited. dimethylformamide - SAFETY DATA SHEET. [Link]
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ASHTA Chemicals. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
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Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]
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Enartis. Safety Data Sheet POTASSIUM CARBONATE. [Link]
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Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. [Link]
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New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]
-
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
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A Detailed Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde
An Application Note and Protocol for the O-benzylation of 5-chlorosalicylaldehyde
Abstract
This application note provides a comprehensive experimental protocol for the O-benzylation of 5-chlorosalicylaldehyde to synthesize 2-(benzyloxy)-5-chlorobenzaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and complex molecules with potential applications in medicinal chemistry and materials science. The protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline critical safety precautions, and offer a troubleshooting guide to ensure reproducible and high-yield results for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
O-benzylated aromatic aldehydes are valuable synthetic intermediates. The benzyl group serves as an effective protecting group for phenolic hydroxyls, which is stable under a variety of reaction conditions but can be selectively removed when needed. The target molecule, 2-(benzyloxy)-5-chlorobenzaldehyde, is a versatile building block, with the aldehyde group providing a reactive handle for transformations such as Wittig reactions, aldol condensations, and the formation of Schiff bases. The strategic placement of the chloro and benzyloxy substituents makes it a key precursor for novel pharmaceutical agents and functional materials.
The chosen synthetic route is the Williamson ether synthesis, a classic and reliable method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1][3] This guide provides a field-proven protocol, explaining the rationale behind the choice of reagents and conditions to maximize reaction efficiency and product purity.
Reaction Principle and Mechanism
The O-benzylation of 5-chlorosalicylaldehyde is achieved by reacting it with benzyl bromide in the presence of a suitable base.
The overall transformation is as follows:
Mechanistic Breakdown
The reaction proceeds in two fundamental steps, characteristic of the Williamson ether synthesis:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of 5-chlorosalicylaldehyde is deprotonated by a base. In this protocol, potassium carbonate (K₂CO₃), a mild and inexpensive base, is used to generate the corresponding phenoxide ion.[4][5] This step is critical as the resulting phenoxide is a much stronger nucleophile than the starting phenol.
-
Nucleophilic Substitution (SN2): The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of benzyl bromide. This occurs via a concerted SN2 mechanism, where the phenoxide attacks from the backside, displacing the bromide ion (a good leaving group) and forming the C-O ether bond.[1][6] The use of a primary halide like benzyl bromide is ideal for minimizing competing elimination (E2) reactions.[2][6]
A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is employed to facilitate this reaction. DMF effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby increasing the rate of the SN2 reaction.[7]
Chemical Mechanism Diagram
Caption: Reaction mechanism for the synthesis of 2-(benzyloxy)-5-chlorobenzaldehyde.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Chemicals:
-
5-Chlorosalicylaldehyde (FW: 156.57 g/mol )[8]
-
Benzyl bromide (FW: 171.03 g/mol )[9]
-
Anhydrous Potassium Carbonate (K₂CO₃) (FW: 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser and inert gas (N₂ or Ar) setup
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 5-Chlorosalicylaldehyde | 156.57 | 1.0 | 10.0 | 1.57 g |
| Benzyl Bromide | 171.03 | 1.1 | 11.0 | 1.88 g (1.3 mL) |
| Potassium Carbonate | 138.21 | 1.5 | 15.0 | 2.07 g |
| DMF | 73.09 | - | - | 25 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for O-benzylation.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylaldehyde (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 10-15 minutes.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature using a syringe.[10]
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 60-70 °C using a heating mantle.
-
Monitoring: Stir the reaction at this temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is complete when the starting 5-chlorosalicylaldehyde spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10][11]
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate) to yield the pure 2-(benzyloxy)-5-chlorobenzaldehyde. Combine the pure fractions and remove the solvent under reduced pressure.
Safety and Hazard Management
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated chemical fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Chlorosalicylaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[8][12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.
-
Benzyl Bromide: Is a lachrymator (causes tears) and is corrosive.[16] It causes severe skin burns and eye damage and may cause respiratory irritation.[9][17][18] Handle with extreme care in a fume hood.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[19][20] It is harmful in contact with skin or if inhaled and causes serious eye irritation.[21] It is also suspected of damaging the unborn child.[22][23]
-
Potassium Carbonate: Causes skin irritation and serious eye irritation.[24][25][26][27] Avoid generating dust.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient base or wet reagents. 2. Low reaction temperature. 3. Degraded benzyl bromide. | 1. Use anhydrous K₂CO₃ and solvent. Ensure K₂CO₃ is finely powdered. 2. Optimize the temperature (60-80 °C) and monitor by TLC.[10] 3. Use freshly opened or purified benzyl bromide. |
| Low Product Yield | 1. Incomplete reaction. 2. Loss of product during work-up (e.g., insufficient extraction). 3. Competing side reactions. | 1. Ensure the reaction has gone to completion via TLC monitoring. 2. Perform thorough extractions; DMF can increase the solubility of the product in the aqueous phase. 3. Maintain the recommended temperature; excessively high temperatures can promote side reactions. |
| Formation of Multiple Products | 1. C-alkylation as a side reaction. 2. Impurities in starting materials. | 1. O-alkylation is generally favored for phenoxides, but C-alkylation is a possibility. Maintaining a moderate temperature can help minimize this.[10] 2. Ensure the purity of 5-chlorosalicylaldehyde and benzyl bromide before starting. |
Conclusion
The protocol described provides a reliable and reproducible method for the O-benzylation of 5-chlorosalicylaldehyde. By understanding the underlying Williamson ether synthesis mechanism and adhering to the procedural and safety guidelines, researchers can effectively synthesize 2-(benzyloxy)-5-chlorobenzaldehyde, a valuable intermediate for further synthetic applications. Careful monitoring and purification are key to obtaining a high yield of the desired product.
References
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Application Notes and Protocols for Antimicrobial Screening of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Antimicrobial Potential of a Novel Benzaldehyde Derivative
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2] The compound 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a halogenated benzyl ether derivative of benzaldehyde, presents a compelling scaffold for investigation. The presence of chloro-substituents on both aromatic rings and the ether linkage at the ortho position of the aldehyde group are key structural features that may modulate its biological activity. Aldehydes are known to exert their antimicrobial effects through various mechanisms, including reacting with peptides and proteins, leading to the impairment of biochemical processes and eventual cell death.[3]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data. We will progress from initial qualitative screening to quantitative determination of antimicrobial potency and conclude with an assessment of its bactericidal or bacteriostatic nature.
Part 1: Foundational Screening - Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of a compound.[4][5] This technique is cost-effective, straightforward to perform, and allows for the simultaneous testing of the compound against multiple microbial strains. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a lawn of bacteria. The formation of a clear zone of inhibition around the disk indicates antimicrobial activity.[5][6][7]
Rationale for Method Selection:
-
Qualitative Assessment: Provides a rapid "yes/no" answer to whether the compound possesses activity against a specific microorganism.
-
Broad-Spectrum Indication: Easily adaptable to screen against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
-
Simplicity and Cost-Effectiveness: Requires minimal specialized equipment and is economical for initial high-throughput screening.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol: Agar Disk Diffusion
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[4][9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[5][9]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]
-
-
Application of Test Compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks (6 mm diameter) to achieve a desired concentration per disk (e.g., 10, 30, 50 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plates, ensuring firm contact with the agar surface.[9]
-
Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin, gentamicin) as a positive control.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[7]
-
Following incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the test compound.
-
| Table 1: Interpretation of Disk Diffusion Results (Hypothetical) | |
| Zone Diameter (mm) | Interpretation |
| ≤ 12 | Resistant (R) |
| 13 - 17 | Intermediate (I) |
| ≥ 18 | Susceptible (S) |
| Note: These are example values and should be standardized based on internal controls and relevant guidelines. |
Part 2: Quantitative Potency Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10] The broth microdilution method is a widely used and standardized technique for determining MIC values.[10][11] This method provides quantitative data on the compound's potency, which is essential for further drug development.[8]
Rationale for Method Selection:
-
Quantitative Data: Provides a precise MIC value, allowing for direct comparison of potency against different organisms and with other compounds.
-
High-Throughput: The use of 96-well microtiter plates allows for the efficient testing of multiple concentrations and replicates.[10]
-
Standardization: The method is well-established and standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[11]
Experimental Workflow: Broth Microdilution
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
In well 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[12]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).
-
-
Preparation and Addition of Inoculum:
-
Prepare a standardized bacterial inoculum as described in the disk diffusion protocol and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation and MIC Determination:
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[10]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][10]
-
Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of metabolic activity.[13]
-
| Table 2: Example Broth Microdilution Plate Layout and Results (Hypothetical) | ||||||||||||
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Conc. (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | Growth Control | Sterility Control |
| Growth | - | - | - | - | + | + | + | + | + | + | + | - |
| Result | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Clear |
| MIC = 16 µg/mL | ||||||||||||
| (-) No growth; (+) Growth |
Part 3: Elucidating the Mode of Action - Time-Kill Kinetics Assay
Once the MIC is established, a time-kill kinetics assay can be performed to determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14][15] This assay monitors the rate of bacterial killing over time when exposed to different concentrations of the compound. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Rationale for Method Selection:
-
Bactericidal vs. Bacteriostatic Determination: Provides crucial information on the compound's mechanism of action, which is vital for its potential therapeutic application.
-
Concentration and Time-Dependence: Reveals whether the killing effect is dependent on the concentration of the compound and the duration of exposure.
-
Pharmacodynamic Insights: The data generated is valuable for predicting the in vivo efficacy of the compound.
Experimental Workflow: Time-Kill Kinetics
Caption: Workflow for the Time-Kill Kinetics Assay.
Detailed Protocol: Time-Kill Kinetics
-
Preparation of Test Cultures:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask containing no compound.
-
Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[16]
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
-
A <3-log₁₀ reduction, where the bacterial count remains static or is slightly reduced, suggests bacteriostatic activity.
-
| Table 3: Hypothetical Time-Kill Kinetics Data for this compound | |||||
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 |
| 2 | 6.50 | 5.65 | 5.50 | 5.10 | 4.80 |
| 4 | 7.80 | 5.60 | 5.20 | 4.30 | 3.50 |
| 8 | 8.90 | 5.55 | 4.80 | 3.10 | <2.00 |
| 24 | 9.20 | 5.50 | 4.75 | <2.00 | <2.00 |
Conclusion and Future Directions
These application notes provide a structured and robust framework for the initial antimicrobial evaluation of this compound. By systematically progressing from qualitative screening to quantitative potency determination and an assessment of its bactericidal or bacteriostatic nature, researchers can build a comprehensive profile of the compound's antimicrobial activity. Positive results from these assays would warrant further investigation, including mechanistic studies, toxicity profiling, and evaluation against a broader panel of clinically relevant and resistant pathogens. The structural novelty of this compound, combined with the established antimicrobial potential of benzaldehydes, underscores the importance of its thorough investigation in the quest for new anti-infective agents.
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Application Notes and Protocols for In Vitro Anticancer Activity of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Authored by: Senior Application Scientist
Date: January 18, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro anticancer activity of the novel compound, 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde. It outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression in cancer cell lines. The methodologies are designed to be robust and reproducible, providing a solid foundation for preclinical assessment of this and similar benzaldehyde derivatives.
Introduction: The Rationale for Investigating Benzaldehyde Derivatives in Oncology
Benzaldehyde and its derivatives have garnered significant interest in cancer research due to their potential as anticancer agents.[1][2] These compounds, found naturally in fruits like almonds and apricots, have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The core chemical scaffold of this compound (henceforth referred to as the "Compound") presents a unique combination of a chlorinated benzaldehyde and a chlorobenzyl ether moiety, structural features that may enhance its anticancer efficacy.[5][6][7] Preliminary studies on similar benzyloxybenzaldehyde derivatives have shown significant activity against cancer cells, suggesting that these compounds may induce cell cycle arrest and apoptosis.[1][8]
The evaluation of novel chemical entities for their cytotoxic potential is a cornerstone of the drug discovery pipeline.[9][10] In vitro cytotoxicity assays serve as a critical initial step to screen compound libraries, elucidate mechanisms of cell death, and identify promising candidates for further preclinical development.[9][11] This guide provides a structured approach to systematically evaluate the in vitro anticancer properties of the Compound.
Proposed Mechanism of Action and Experimental Strategy
Based on the literature for related benzaldehyde derivatives, we hypothesize that the Compound may exert its anticancer effects through the induction of apoptosis and perturbation of the cell cycle.[1][8] Benzaldehydes have been shown to affect key intracellular signaling pathways, potentially leading to decreased cancer cell viability.[2]
Our experimental strategy is designed to first establish the cytotoxic profile of the Compound across a panel of cancer cell lines and then to dissect the underlying cellular mechanisms. This multi-faceted approach will provide a comprehensive understanding of the Compound's in vitro anticancer potential.
Figure 1: General workflow for in vitro cytotoxicity testing.
Core Protocols
3.1. Cell Culture and Compound Preparation
Rationale: The selection of appropriate cancer cell lines is crucial for determining the spectrum of activity of the test compound.[12] Maintaining cells in a logarithmic growth phase ensures uniformity and reproducibility of the results.[9] Proper preparation of the compound stock and working solutions is fundamental to accurate dosing.[9]
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculture cells every 2-3 days to ensure they remain in the exponential growth phase.[9]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a series of working solutions by diluting the stock solution with complete cell culture medium to achieve the desired final concentrations for the assays.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[9]
-
3.2. Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][13] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells.[13][14] This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.[15]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][12]
-
Remove the existing medium and add fresh medium containing various concentrations of the Compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubate the plates for 24, 48, or 72 hours.[9]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
3.3. Apoptosis Detection: Annexin V-FITC/PI Staining
Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/PI assay is a standard method to detect apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[16] Propidium iodide (PI) is a membrane-impermeant dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[16]
Protocol:
-
Seed cells in a 6-well plate and treat with the Compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.[9]
-
Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry within one hour.[9]
3.4. Cell Cycle Analysis: Propidium Iodide Staining
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[8] Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
Protocol:
-
Seed cells in a 6-well plate and treat them with the Compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[18][19]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation and Interpretation
4.1. Cytotoxicity Data
The cytotoxic effect of the Compound is quantified by its IC50 value. A lower IC50 value indicates higher potency.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 18.2 ± 2.1 | 1.2 ± 0.2 |
| HeLa (Cervical Cancer) | 15.8 ± 1.9 | 1.0 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
4.2. Apoptosis and Cell Cycle Data
The results from the Annexin V/PI and cell cycle assays will elucidate the mechanism of cell death induced by the Compound.
Table 2: Hypothetical Effect of the Compound on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (48h treatment)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 3.2 ± 0.5 | 1.5 ± 0.3 | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Compound (IC50) | 15.8 ± 2.1 | 8.2 ± 1.1 | 55.2 ± 2.8 | 15.3 ± 1.6 | 29.5 ± 2.5 |
| Compound (2x IC50) | 28.4 ± 3.5 | 15.6 ± 2.0 | 40.1 ± 3.1 | 10.2 ± 1.2 | 49.7 ± 3.8 |
Data are presented as mean ± standard deviation.
Figure 2: Hypothetical signaling pathway for the Compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control (DMSO): Accounts for any effects of the solvent on cell viability.[9]
-
Positive Control (Doxorubicin): A well-characterized anticancer drug to ensure the assays are performing as expected.
-
Untreated Control: Represents the baseline for cell viability, apoptosis, and cell cycle distribution.
Consistent results across multiple independent experiments will further validate the findings.
Conclusion
This application note provides a detailed framework for the in vitro evaluation of the anticancer activity of this compound. By following these protocols, researchers can obtain reliable and comprehensive data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. These findings will be crucial for determining the potential of this and similar benzaldehyde derivatives as novel anticancer agents.
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ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Retrieved from [Link]
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PubMed. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Retrieved from [Link]
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HETEROCYCLES. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. Retrieved from [Link]
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MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
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PubMed. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
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ChemSynthesis. (2025). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
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PubMed. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
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MDPI. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Retrieved from [Link]
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TSI Journals. (n.d.). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved from [Link]
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MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Retrieved from [Link]
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Application Notes and Protocols for the Antiviral Evaluation of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde Derivatives
Introduction: The Quest for Novel Antiviral Agents
The emergence of drug-resistant viral strains and novel viral pathogens presents a continuous and significant threat to global health. This necessitates an unceasing search for new antiviral compounds with diverse mechanisms of action. Benzaldehyde derivatives have garnered interest in medicinal chemistry due to their wide range of biological activities. The specific scaffold of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde offers a unique combination of structural features – a chlorinated benzaldehyde core linked to a chlorinated benzyl group via an ether linkage – that suggests potential for potent and selective biological activity. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and bioavailability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral potential of this compound and its rationally designed derivatives. We will delve into a proposed synthetic strategy, detailed protocols for assessing cytotoxicity and in vitro antiviral efficacy, and a discussion on potential mechanism-of-action studies. The methodologies described herein are grounded in established virological and pharmacological principles to ensure scientific rigor and reproducibility.
Proposed Synthesis of this compound and its Derivatives
A plausible and efficient method for the synthesis of the parent compound and its derivatives is proposed, commencing with commercially available starting materials. A fundamental Williamson ether synthesis is envisioned as the key step.
Synthetic Scheme
Caption: Proposed synthesis of the parent compound and subsequent derivatization.
This synthetic approach allows for the generation of a library of derivatives by modifying the aldehyde functional group or by varying the substituents on either aromatic ring. Such a library is crucial for establishing Structure-Activity Relationships (SAR).
Protocols for Antiviral Evaluation
A systematic, multi-step approach is essential for the comprehensive antiviral evaluation of the synthesized compounds.
Overall Workflow
Caption: Workflow for the antiviral evaluation of synthesized compounds.
Part 1: Cytotoxicity Assessment (MTT Assay)
Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the compounds to the host cells. The MTT assay is a reliable colorimetric method for this purpose, measuring cellular metabolic activity.[1][2]
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium with a reduced serum concentration (e.g., 2% FBS). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (solvent control).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Part 2: In Vitro Antiviral Efficacy (Plaque Reduction Assay)
The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral replication.[3][4][5]
Objective: To determine the 50% effective concentration (EC50) of the test compounds.
Materials:
-
Confluent monolayer of host cells in 24- or 48-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test compounds serially diluted in assay medium (low serum)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Infection: Aspirate the growth medium and infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and wash the cells with PBS. Add the serially diluted test compounds in the overlay medium to the respective wells. Include wells with overlay medium only (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium and fix the cells with the fixing solution for at least 20 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression analysis.
Part 3: Selectivity Index Calculation
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Formula: SI = CC50 / EC50
An SI value greater than 10 is generally considered promising for further development.
Hypothetical Data Presentation
| Compound | CC50 (µM) on Vero Cells | EC50 (µM) against Virus X | Selectivity Index (SI) |
| Parent Compound | >100 | 5.2 | >19.2 |
| Derivative 1 | 85.3 | 2.1 | 40.6 |
| Derivative 2 | >100 | 15.8 | >6.3 |
| Derivative 3 | 62.1 | 0.9 | 69.0 |
| Control Drug | >100 | 1.5 | >66.7 |
Proposed Mechanism of Action Studies
Once promising compounds with high SI values are identified, elucidating their mechanism of action is the next logical step.
Potential Viral Life Cycle Targets
Caption: Potential stages of the viral life cycle targeted by antiviral compounds.
Time-of-Addition Assay: This assay can help pinpoint the stage of the viral life cycle that is inhibited by the compound.[6] The compound is added at different time points relative to viral infection, and the effect on viral yield is measured.
Further Mechanistic Studies:
-
Enzyme Inhibition Assays: If the compound is suspected to target a specific viral enzyme (e.g., polymerase, protease), in vitro enzymatic assays can be performed.
-
Resistance Studies: Generating resistant viral mutants can help identify the molecular target of the compound through reverse genetics.
-
Molecular Docking: In silico studies can predict the binding mode of the compound to its putative target.
Conclusion
The systematic evaluation of this compound derivatives, as outlined in these application notes, provides a robust framework for the discovery of novel antiviral agents. By combining rational drug design and synthesis with rigorous in vitro screening and mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The protocols provided herein are intended to serve as a comprehensive guide to facilitate these critical research endeavors.
References
- Antiviral activities of 5-chlorobenzotriazole derivatives - Semantic Scholar. (n.d.).
- Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters - PubMed. (n.d.).
- Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (2020, October 23).
- Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - NIH. (n.d.).
- Antiviral Activity of Chlorite-Oxidized Oxyamylose, a Polyacetal Carboxylic Acid - PMC - NIH. (n.d.).
- Antiviral Agents – Benzazine Derivatives - PMC - PubMed Central. (n.d.).
- RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents. (n.d.).
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.).
- Antivirals | HIV, Hepatitis, Influenza, Herpes Treatment - YouTube. (2022, June 23).
- In vitro and in vivo models for Testing anti-viral agents against... - ResearchGate. (n.d.).
- Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole - ResearchGate. (2025, August 6).
- In Vitro Antiviral Testing | IAR | USU. (n.d.).
- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.).
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025, August 3).
- Synthesis and Antiviral Activity of Hydroxy-Substituted Benzaldehydes and Related Compounds - ResearchGate. (2025, August 6).
- In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PubMed Central. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. (n.d.).
- Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC - NIH. (2021, June 9).
- In Vivo Models - Creative Diagnostics. (n.d.).
- In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.).
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options - YouTube. (2024, March 4).
- Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants - MDPI. (n.d.).
- Application Notes and Protocols for In Vitro Antiviral Assays - Benchchem. (n.d.).
- MTT assay to evaluate the cytotoxic potential of a drug - Bangladesh Journals Online. (2017, April 8).
- Representative cytotoxicity measurements. Representative MTT... | Download Scientific Diagram - ResearchGate. (n.d.).
- Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity | ACS Omega. (2022, November 29).
- Synthesis and antiviral activity of 5-[(cyanomethylene)oxy]-2'-deoxyuridine - PubMed. (n.d.).
- The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (2025, August 7).
- A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT Can Jin, Jun Chen, and Weike. (2010, November 26).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
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- 5. bioagilytix.com [bioagilytix.com]
- 6. researchgate.net [researchgate.net]
The Versatile Intermediate: 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde in Modern Organic Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the strategic use of well-designed intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde has emerged as a pivotal building block, particularly in the synthesis of high-value pharmaceutical agents. Its unique substitution pattern, featuring a reactive aldehyde, a protected phenol, and two strategically placed chlorine atoms, offers a versatile handle for a variety of chemical transformations.
This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this intermediate in their synthetic endeavors.
Table of Contents
-
Compound Profile and Significance
-
Synthesis of the Intermediate
-
Core Application: Synthesis of SGLT2 Inhibitors (Empagliflozin Aglycone)
-
Broader Synthetic Utility: Other Key Transformations
-
Safety and Handling
-
References
Compound Profile and Significance
This compound is a crystalline solid with the molecular formula C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.14 g/mol .[1] Its structure is characterized by a benzaldehyde core, where the hydroxyl group at the 2-position is protected as a 4-chlorobenzyl ether, and a chlorine atom is present at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 590360-27-3 | [1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.14 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| MDL Number | MFCD03422423 | [1] |
The significance of this intermediate lies in its role as a precursor to the aglycone moiety of several Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2] SGLT2 inhibitors, such as Empagliflozin, are a class of oral antidiabetic drugs that have revolutionized the treatment of type 2 diabetes mellitus.[3] The 4-chlorobenzyl ether serves as a stable protecting group that can be removed in the final stages of a synthesis, while the aldehyde functionality and the halogen substituents provide reactive sites for the construction of the complex diarylmethane core of these drugs.
Synthesis of the Intermediate
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide is generated from the commercially available 5-chloro-2-hydroxybenzaldehyde.
Protocol 1: Williamson Ether Synthesis of this compound
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 4-chlorobenzyl chloride to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Core Application: Synthesis of SGLT2 Inhibitors (Empagliflozin Aglycone)
A primary application of this compound is in the synthesis of the aglycone portion of Empagliflozin. This typically involves a Grignard reaction to form a diarylmethanol intermediate, which is subsequently reduced to the diarylmethane core.
Protocol 2: Grignard Reaction and Reduction to form the Empagliflozin Aglycone Precursor
Experimental Workflow:
Workflow for the synthesis of the Empagliflozin aglycone precursor.
Part A: Grignard Reaction
Materials:
-
This compound (1.0 eq)
-
4-Bromophenylmagnesium bromide (1.2 eq in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4-bromophenylmagnesium bromide solution dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting aldehyde.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude diarylmethanol intermediate, which can be used in the next step without further purification.
Part B: Reduction to the Diarylmethane
Materials:
-
Crude diarylmethanol intermediate (1.0 eq)
-
Triethylsilane (Et₃SiH, 2.0-3.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-3.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude diarylmethanol intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylsilane to the solution.
-
Slowly add boron trifluoride diethyl etherate dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the Empagliflozin aglycone precursor.
This aglycone precursor can then be subjected to C-aryl glycosylation with a protected glucose derivative to complete the synthesis of Empagliflozin.[7]
Broader Synthetic Utility: Other Key Transformations
The aldehyde functionality of this compound makes it a versatile substrate for a range of other important organic reactions.
a) Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene.[8][9] This is a powerful tool for carbon-carbon bond formation and can be used to introduce a variety of substituents.
General Protocol:
-
Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.[9]
-
Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
b) Reductive Amination
Reductive amination is a method to convert aldehydes into amines.[10][11] This two-step, one-pot process involves the initial formation of an imine, which is then reduced to the corresponding amine.
General Protocol:
-
Dissolve this compound and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up involves quenching the reaction, adjusting the pH, extracting the product, and purification.
c) Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new C=C bond.[13]
General Protocol:
-
Dissolve this compound and the active methylene compound (1.0-1.1 eq) in a solvent such as ethanol or toluene.
-
Add a catalytic amount of a base like piperidine or triethylamine.
-
Heat the reaction mixture, often with azeotropic removal of water, until the reaction is complete.
-
Cool the mixture, and the product often crystallizes out. Alternatively, an extractive work-up followed by purification may be necessary.
Safety and Handling
This compound and its precursors are irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14]
References
Sources
- 1. 590360-27-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 3. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
High-Fidelity Purification of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde via Automated Flash Column Chromatography
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the aldehyde functional group, coupled with potential impurities from synthesis, necessitates a robust and reproducible purification strategy.[1][2] This guide moves beyond a simple list of steps to explain the critical scientific reasoning behind each parameter selection, from mobile phase development using Thin-Layer Chromatography (TLC) to the principles of column packing and fraction analysis. We present a self-validating workflow designed to ensure high purity (>98%) and optimal recovery, addressing common challenges such as product degradation on silica gel.[1][3] This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient purification method for this and structurally similar benzaldehyde derivatives.
Foundational Principles & Strategic Considerations
The successful purification of this compound hinges on a clear understanding of its physicochemical properties and the principles of normal-phase chromatography.
1.1. Analyte Profile: this compound
-
Structure: The molecule possesses a moderately polar benzaldehyde core, an ether linkage, and two aromatic rings substituted with chlorine atoms. Its molecular weight is approximately 281.1 g/mol .[4][5]
-
Polarity: The combination of the polar aldehyde and ether groups with the large non-polar aromatic structures results in a compound of intermediate polarity. This makes it an ideal candidate for purification via normal-phase chromatography on a polar stationary phase like silica gel.[6][7]
-
Stability Concerns: Aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid, a highly polar impurity that can be difficult to remove by chromatography alone.[1][3] Furthermore, the slightly acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive aldehydes.[3][8] Our protocol incorporates steps to mitigate these risks.
1.2. The Role of Thin-Layer Chromatography (TLC) in Method Development
Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly determining the optimal mobile phase (eluent).[1][6][9] The goal is to find a solvent system that provides good separation between the target compound and its impurities, ideally placing the target compound at a Retention Factor (Rf) of approximately 0.25-0.35.[1][10] This Rf value ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column for too long (leading to band broadening and potential degradation).
1.3. Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (SiO₂) of 230-400 mesh is the standard for its high resolving power and versatility.[1][6] Given the potential for aldehyde degradation on acidic silica, it is prudent to consider deactivating the silica by preparing the slurry in the mobile phase containing a small amount (~0.1-0.5%) of a tertiary amine like triethylamine (Et₃N). This neutralizes the acidic silanol groups.[3]
-
Mobile Phase: A binary solvent system of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typically effective for compounds of this polarity.[1][10][11] The ratio is systematically varied during TLC analysis to achieve the target Rf value.
Workflow for Purification
The following diagram illustrates the logical flow of the entire purification process, from initial sample workup to the final isolation of the pure compound.
Caption: Workflow diagram for the purification of this compound.
Detailed Experimental Protocols
3.1. Materials & Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass chromatography column or Flash Chromatography System |
| Silica Gel (230-400 mesh) | Rotary Evaporator |
| Hexanes (or Heptane), HPLC Grade | TLC Tank |
| Ethyl Acetate, HPLC Grade | TLC Plates (Silica gel 60 F₂₅₄) |
| Dichloromethane (DCM), HPLC Grade | UV Lamp (254 nm) |
| Triethylamine (Et₃N, optional) | Collection tubes or flasks |
| Saturated Sodium Bicarbonate (NaHCO₃) | Separatory Funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glass Wool or Cotton |
| TLC Stains (e.g., p-Anisaldehyde) | Sand (washed) |
3.2. Protocol 1: Pre-Purification Basic Wash
-
Rationale: This step removes acidic impurities, primarily the over-oxidized carboxylic acid, which can streak on the column and reduce separation efficiency.[1][3]
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or DCM) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude material for chromatography.
3.3. Protocol 2: TLC for Mobile Phase Optimization
-
Prepare several eluent test solutions with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.
-
Place the plate in a TLC tank containing one of the test eluents. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).[10] Circle the spots. If necessary, use a chemical stain like p-anisaldehyde for better visualization of the aldehyde.
-
Calculate the Rf value for the main product spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
The ideal eluent system is the one that gives the product an Rf value of approximately 0.25-0.35 and shows clear separation from major impurities.[1]
3.4. Protocol 3: Column Chromatography
-
Column Packing (Slurry Method):
-
Insert a small plug of glass wool or cotton at the bottom of the column. Add a thin (~1 cm) layer of sand.[1]
-
In a beaker, mix the required amount of silica gel with the selected mobile phase to form a free-flowing slurry. For a 1g crude sample, typically 50-100g of silica is used (a 1:50 to 1:100 ratio).
-
Pour the slurry into the column. Use additional mobile phase to rinse the beaker and transfer all the silica.
-
Gently tap the column to settle the silica bed and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase (or a more volatile solvent like DCM).
-
Carefully add this concentrated solution to the top of the column using a pipette.
-
Drain the solvent just until the sample solution has fully entered the sand layer.
-
Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again drain the solvent to the top of the sand layer. Repeat this wash step once more.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions). Maintain a constant flow rate.
-
If separation is difficult, a gradient elution can be used, starting with a lower polarity mobile phase (e.g., 95:5 Hex:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hex:EtOAc).[1]
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[6] Spot every few fractions on a single TLC plate for easy comparison.
-
Combine all fractions that contain only the pure product spot.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Data Summary & Expected Results
The following table provides typical parameters and expected outcomes for this purification.
| Parameter | Recommended Value / Observation | Rationale |
| TLC Mobile Phase | ~85:15 (v/v) Hexanes:Ethyl Acetate | Typically provides an Rf value of ~0.3 for the target compound. This must be optimized experimentally. |
| Target Rf Value | 0.25 - 0.35 | Ensures good separation and efficient elution without excessive band broadening.[1][10] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for high-resolution flash chromatography.[1][6] |
| Crude:Silica Ratio | 1:50 to 1:100 (w/w) | A higher ratio provides better separation for difficult-to-separate mixtures. |
| Expected Purity | >98% (by ¹H NMR and/or HPLC) | The goal of the chromatographic purification. |
| Expected Yield | 75-90% | Dependent on the purity of the crude material and the precision of the technique.[2] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent. |
| Poor separation / Overlapping spots | Column overloaded; Inappropriate mobile phase; Column poorly packed. | Use less crude material for the amount of silica; Re-optimize the mobile phase with TLC; Repack the column carefully, ensuring no cracks or channels. |
| Streaking on TLC/Column | Sample is too concentrated; Acidic/basic impurities present. | Spot less material on the TLC plate; Perform a pre-purification wash; Add a small amount of acid/base (e.g., 0.1% Et₃N) to the mobile phase.[3] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
References
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
- Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Benchchem.
- How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
- This compound.
- Thin-layer chromatography of chlorinated catechols.
- How To Choose Mobile Phase For Column Chrom
- Organic Syntheses Procedure. Organic Syntheses.
- Pharmaceutical Solid P Chloro Benzaldehyde C7H5ClO 99% Purity. Made-in-China.com.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?
- This compound.
- Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
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- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Application Notes and Protocols for the Recrystallization of Substituted Benzaldehydes
Introduction: The Art and Science of Crystalline Purity in Benzaldehydes
Substituted benzaldehydes are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their inherent reactivity, centered on the aldehyde functional group, makes them invaluable, yet also susceptible to the formation of byproducts during synthesis, such as the corresponding benzoic acids via oxidation.[1] Consequently, achieving high purity is not merely a procedural step but a critical determinant of downstream reaction success and final product quality.
Recrystallization stands as the most powerful and scalable technique for the purification of solid organic compounds like substituted benzaldehydes.[2][3] This process is a carefully controlled precipitation that leverages differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[3] A well-executed recrystallization can dramatically enhance purity, improve crystal morphology, and ensure lot-to-lot consistency.
This guide moves beyond a simple recitation of steps. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the recrystallization process as it applies specifically to the diverse family of substituted benzaldehydes. We will explore how the identity and position of aromatic substituents dictate solvent selection and procedural modifications, thereby empowering the scientist to develop robust, validated purification protocols.
Pillar 1: The Guiding Principles of Solvent Selection
The success of any recrystallization hinges on the judicious choice of a solvent or solvent system. An ideal solvent for a target benzaldehyde derivative should exhibit the following characteristics[3][4]:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal volume.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with the benzaldehyde.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
The electronic nature and hydrogen-bonding capability of the substituent on the benzaldehyde ring are the primary determinants of its solubility in various solvents. A conceptual understanding of "like dissolves like" is paramount.
| Substituent Type | Electronic Effect | Polarity Influence | Probable Solvent Class |
| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Increases polarity of the aromatic system. | Moderately to highly polar. | Polar aprotic (Acetone, Ethyl Acetate) or polar protic (Alcohols), often in mixed systems. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases overall polarity. | Less polar. | Less polar solvents (Toluene, Heptane) or mixed systems with a higher proportion of a non-polar component. |
| Hydrogen-Bonding (e.g., -OH, -NH₂) | Significantly increases polarity and allows for hydrogen bonding with the solvent. | Highly polar. | Polar protic solvents (Water, Ethanol, Methanol), often in aqueous mixtures. |
Pillar 2: Validated Recrystallization Protocols
The following protocols are presented as robust starting points for the purification of common substituted benzaldehydes. Researchers should consider these as templates to be optimized for their specific crude material's impurity profile.
Protocol 1: Single-Solvent Recrystallization of 4-Chlorobenzaldehyde
-
Rationale: The chloro-substituent imparts moderate polarity. An ethanol/water system provides a steep solubility curve, being a good solvent when hot and a poor solvent when cold.
-
Materials:
-
Crude 4-chlorobenzaldehyde
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
-
Procedure:
-
Place the crude 4-chlorobenzaldehyde in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of 95% ethanol and begin heating with stirring.
-
Continue to add ethanol in small portions until the solid just dissolves at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[4]
-
To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).[5]
-
Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[5]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Mixed-Solvent Recrystallization of 3-Nitrobenzaldehyde
-
Rationale: The nitro group is strongly electron-withdrawing, making the compound quite polar. A mixed solvent system of a good solvent (toluene) and a poor solvent or "anti-solvent" (petroleum ether) is effective.[6] This is a common strategy when no single solvent has an ideal temperature-solubility profile.[5][7]
-
Materials:
-
Crude 3-nitrobenzaldehyde
-
Toluene
-
Petroleum ether (e.g., 60-80 °C boiling range)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
-
Procedure:
-
In an Erlenmeyer flask, dissolve the crude 3-nitrobenzaldehyde in a minimum amount of hot toluene.
-
Perform a hot gravity filtration if necessary to remove any insoluble impurities.
-
Transfer the hot, clear filtrate to a clean Erlenmeyer flask.
-
Slowly add petroleum ether to the hot solution with swirling. The anti-solvent reduces the overall solubility of the compound.[5]
-
Continue adding petroleum ether until a persistent cloudiness is observed, indicating the solution is saturated.
-
Gently warm the mixture until the solution becomes clear again.
-
Remove the flask from the heat, cover, and allow it to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the pale yellow crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.
-
Dry the product in a vacuum desiccator.[6]
-
Protocol 3: Recrystallization of 4-Hydroxybenzaldehyde
-
Rationale: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to high solubility in polar protic solvents. Water is often a suitable solvent, but solubility can be high even at room temperature. A common technique is to dissolve the compound in a hot aqueous base, followed by neutralization to precipitate the purified product. However, a more direct recrystallization from hot water is also feasible.[8]
-
Materials:
-
Crude 4-hydroxybenzaldehyde
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
-
Procedure:
-
Place the crude 4-hydroxybenzaldehyde in an Erlenmeyer flask.
-
Add a volume of deionized water and heat the suspension to boiling.
-
Add more hot water in small portions until the solid is completely dissolved. Avoid a large excess of water to ensure good recovery.
-
If necessary, decolorize the solution with activated charcoal as described in Protocol 1.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. The onset of crystallization can be quite dramatic.[8]
-
Complete the crystallization by cooling in an ice bath.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of ice-cold deionized water.
-
Dry the crystals thoroughly under vacuum.
-
Pillar 3: Troubleshooting and Self-Validation
A successful protocol is a self-validating one. If challenges arise, understanding the cause is key to resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated or cooling too rapidly. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. Consider changing to a lower-boiling solvent. |
| No Crystals Form | The solution is not supersaturated (too much solvent was used); the solution is supersaturated but nucleation has not occurred. | Boil off some of the solvent to increase the concentration. To induce nucleation, scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound.[9] |
| Low Yield | Too much solvent was used; the crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure wash solvent is thoroughly chilled. Use a slight excess of solvent before hot filtration and ensure the funnel is pre-warmed. |
| Poor Purity | The rate of cooling was too fast, trapping impurities in the crystal lattice; an inappropriate solvent was chosen. | Allow the solution to cool as slowly as possible without agitation. Re-evaluate solvent choice based on impurity solubility. A second recrystallization may be necessary. |
Visualization of Workflows
General Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Decision Logic for Solvent System Selection
Caption: Decision tree for selecting an appropriate recrystallization solvent system.
Safety Considerations
Working with substituted benzaldehydes and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine powders.[10]
-
Heating: Never heat flammable organic solvents with an open flame. Use a hot plate, heating mantle, or steam bath. Be aware that hot plates can be an ignition source.[11][12]
-
Material Safety Data Sheets (MSDS/SDS): Consult the SDS for each specific benzaldehyde derivative and solvent before use to be aware of all potential hazards, including toxicity, flammability, and reactivity.[10][11][12][13][14] Benzaldehyde itself is combustible and can cause skin and eye irritation.[11][12]
Conclusion
The recrystallization of substituted benzaldehydes is a technique that blends empirical testing with a fundamental understanding of chemical principles. By systematically evaluating the influence of substituents on solubility and applying the appropriate single or mixed-solvent methodologies, researchers can reliably achieve the high levels of purity required for demanding applications. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to streamline process development and ensure the consistent production of high-quality materials.
References
-
Organic Chemistry Portal. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TEREPHTHALALDEHYDE. Retrieved from [Link]
- Google Patents. (2006). US20060167320A1 - Purification method of terephthal aldehyde.
- Google Patents. (2006). WO2006080769A1 - Purification method of terephthalaldehyde.
-
ACS Division of Organic Chemistry. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHTHALALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzaldehyde. Retrieved from [Link]
-
Reddit. (2021). Where can I find procedures for organic synthesis?. Retrieved from [Link]
- Google Patents. (n.d.). US5874637A - Process for the purification of o-phthalaldehyde.
-
ScienceAlert. (2015). WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Benzaldehyde MSDS. Retrieved from [Link]
-
ACS Publications. (n.d.). 3-Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n-Propanol, and N,N-Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Justia Patents. (1986). Process for the isolation of p-hydroxybenzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment. Retrieved from [Link]
- Google Patents. (n.d.). CN101062888A - Method for synthesizing ortho-phthalaldehyde.
-
Australian Journal of Chemistry. (1992). Guidelines for the Publication of Research in Experimental Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
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Spectroscopic characterization of "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde" (NMR, IR, MS)
An Application Note for the Comprehensive Spectroscopic Characterization of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
This compound is a substituted aromatic aldehyde with a molecular formula of C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.14 g/mol [1]. As a functionalized benzaldehyde derivative, it serves as a valuable intermediate in the synthesis of more complex molecules within the realms of medicinal chemistry and materials science. Its structure incorporates several key features: a reactive aldehyde group, a flexible benzyl ether linkage, and two distinct chlorinated phenyl rings.
Accurate and unambiguous structural confirmation is a prerequisite for its use in any subsequent application. This guide provides a detailed framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations that follow are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H NMR will reveal the electronic environment and connectivity of all hydrogen atoms, while ¹³C NMR will provide a map of the unique carbon environments.
Expert Insights: Solvent Selection and Sample Preparation
The choice of a deuterated solvent is critical for NMR analysis. It must dissolve the analyte without introducing interfering proton signals[2].
-
Deuterated Chloroform (CDCl₃): This is the preferred initial choice for many organic molecules due to its excellent dissolving power for non-polar to moderately polar compounds, its volatility (boiling point 61.2°C) which simplifies sample recovery, and its relatively low cost[2]. The residual proton signal at ~7.26 ppm typically does not interfere with the key signals of the target molecule.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): If solubility in CDCl₃ is limited, DMSO-d₆ is an excellent alternative. It is a highly polar aprotic solvent capable of dissolving a wide range of compounds[2]. However, its high boiling point (189°C) makes sample recovery more challenging. Its residual proton signal appears at ~2.50 ppm.
For this guide, we will proceed with CDCl₃ as the primary solvent.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and locked onto the deuterium signal of the CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans (transients) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
-
A significantly higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR analysis of the title compound.
Data Interpretation: Expected NMR Spectra
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the key signals of this compound. These predictions are based on established principles and data from analogous substituted benzaldehydes and benzyl ethers[3][4][5].
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.45 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets. |
| ~7.85 | Doublet (d) | 1H | Ar-H (C6-H) | Ortho to the aldehyde and meta to the chlorine; deshielded by the C=O group. |
| ~7.50 | Doublet of Doublets (dd) | 1H | Ar-H (C4-H) | Meta to both the aldehyde and ether groups, ortho to chlorine. |
| ~7.40 | Doublet (d, 2H) | 2H | Ar-H (C2'-H, C6'-H) | Protons on the 4-chlorobenzyl ring ortho to the -CH₂- group. |
| ~7.35 | Doublet (d, 2H) | 2H | Ar-H (C3'-H, C5'-H) | Protons on the 4-chlorobenzyl ring meta to the -CH₂- group. |
| ~7.05 | Doublet (d) | 1H | Ar-H (C3-H) | Ortho to the electron-donating ether group, resulting in upfield shift. |
| ~5.20 | Singlet (s) | 2H | -O-CH₂-Ar | Methylene protons of the benzyl ether bridge. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~189.5 | -CHO | Aldehyde carbonyl carbons are significantly deshielded[3]. |
| ~160.0 | C2 | Aromatic carbon directly attached to the electron-donating ether oxygen. |
| ~137.5 | C1' | Quaternary carbon of the 4-chlorobenzyl ring attached to the methylene group. |
| ~135.0 | C4 | Aromatic carbon ortho to the aldehyde and meta to the ether. |
| ~134.5 | C4' | Quaternary carbon of the 4-chlorobenzyl ring attached to chlorine. |
| ~134.0 | C6 | Aromatic carbon ortho to the aldehyde group. |
| ~129.5 | C3', C5' | Carbons meta to the methylene group on the 4-chlorobenzyl ring. |
| ~129.0 | C2', C6' | Carbons ortho to the methylene group on the 4-chlorobenzyl ring. |
| ~126.0 | C5 | Aromatic carbon attached to chlorine. |
| ~125.0 | C1 | Quaternary carbon attached to the aldehyde group. |
| ~114.0 | C3 | Aromatic carbon ortho to the ether group. |
| ~71.0 | -O-CH₂-Ar | Methylene carbon of the benzyl ether. |
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations[6].
Expert Insights: Sample Preparation Technique
For a solid sample like this compound, two primary methods are suitable:
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method. It requires minimal sample preparation; a small amount of the solid is simply placed onto the ATR crystal (e.g., diamond or ZnSe) and pressure is applied to ensure good contact[7].
-
Potassium Bromide (KBr) Pellet: A traditional method where a small amount of sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet[8]. This technique can yield high-quality spectra but is more labor-intensive.
ATR is recommended for its speed, ease of use, and lack of sample destruction.
Protocol 2: FTIR Analysis using ATR
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring complete and uniform contact.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Workflow for ATR-FTIR Analysis
Caption: Workflow for solid sample analysis via ATR-FTIR.
Data Interpretation: Characteristic IR Absorptions
The IR spectrum will provide a unique fingerprint for the molecule. The key diagnostic peaks are summarized below, with expected wavenumbers based on data for similar aromatic aldehydes and ethers[3][9][10].
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2850-2950 | Medium-Weak | C-H Stretch | Methylene (-CH₂-) |
| ~2820 & ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1690 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |
| 1580-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1450-1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |
| ~1040 | Medium | C-O-C Stretch | Aryl-Alkyl Ether (symmetric) |
| 1000-1100 | Strong | C-Cl Stretch | Aryl-Chloride |
| 650-900 | Medium-Strong | C-H Bending (out-of-plane) | Aromatic Ring Substitution Pattern |
Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions. Electron Ionization (EI) is a common technique for volatile, thermally stable organic molecules.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.
Data Interpretation: Expected Molecular Ion and Fragments
The mass spectrum will confirm the molecular weight and reveal stable fragments that are diagnostic of the structure.
-
Molecular Ion (M⁺•): The molecular weight is 281.14. The spectrum will show a cluster of peaks for the molecular ion due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine is ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in:
-
M⁺• peak (m/z 280): Containing two ³⁵Cl atoms.
-
M+2 peak (m/z 282): Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak (m/z 284): Containing two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive indicator of a molecule containing two chlorine atoms[11].
-
-
Major Fragmentation Pathways: The primary fragmentation in benzyl ethers is the cleavage of the C-O bond, which is the weakest bond adjacent to the aromatic systems[12].
Predicted EI-MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Major Ions in the Mass Spectrum
| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |
| 280, 282, 284 | [C₁₄H₁₀Cl₂O₂]⁺• | Molecular Ion (M⁺•) |
| 141, 143 | [C₇H₆ClO]⁺ | Loss of the 4-chlorobenzyl radical. |
| 125, 127 | [C₇H₆Cl]⁺ | Base Peak. Formation of the stable 4-chlorobenzyl cation via benzylic cleavage. This is often the most abundant ion. |
Conclusion
By systematically applying the NMR, FTIR, and MS protocols detailed in this guide, researchers can achieve a comprehensive and unambiguous structural confirmation of this compound. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework, FTIR confirms the presence of all key functional groups, and mass spectrometry validates the molecular weight and reveals characteristic substructures through fragmentation analysis. This multi-technique approach ensures the identity and purity of this important synthetic intermediate, providing the necessary confidence for its use in subsequent research and development activities.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Jumina, J., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 19(3), 723-731. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. Retrieved from [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]
-
Schüßler, S. L., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 758-762. Retrieved from [Link]
-
Chen, P. F., et al. (2020). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2277. Retrieved from [Link]
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ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]
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Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2076. Retrieved from [Link]
-
Schüßler, S. L., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 735-740. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro benzaldehyde. Retrieved from [Link]
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Application Note & Protocol: In Vitro Cytotoxicity Profiling of GCS-101 (5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde)
Abstract
The evaluation of novel chemical entities for cytotoxic potential is a foundational step in the drug discovery pipeline, particularly in oncology.[1][2] This document provides a comprehensive, field-tested guide for assessing the in vitro cytotoxicity of the novel compound 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde , hereafter designated GCS-101 . We present a multi-tiered experimental approach, beginning with a robust primary screening assay to determine dose-dependent viability effects, followed by a mechanistic assay to elucidate the mode of cell death. The protocols herein are designed to be self-validating through the systematic inclusion of controls, ensuring data integrity and reproducibility. This guide is intended for researchers in drug development and cancer biology, providing both detailed step-by-step protocols and the scientific rationale behind critical experimental choices.
Introduction and Scientific Rationale
GCS-101 is a benzaldehyde derivative with a molecular formula of C14H10Cl2O2.[3][4] Benzaldehyde and its derivatives have been investigated for a range of biological activities, including potential applications as intermediates in the synthesis of pharmaceuticals.[5] The preliminary assessment of any novel compound's interaction with biological systems must include a cytotoxicity profile. This profile helps to establish a therapeutic window and identify promising candidates for further development.[6]
This application note details a two-stage workflow:
-
Primary Cytotoxicity Screening: Utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a well-established method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8] This assay is ideal for high-throughput screening to determine the half-maximal inhibitory concentration (IC50).[1][9]
-
Mechanistic Elucidation: Employs an Annexin V and Propidium Iodide (PI) dual-staining assay analyzed via flow cytometry. This powerful technique differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into how the compound induces cell death.[10][11] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this event.[12] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]
This structured approach ensures that we not only quantify the cytotoxic potency of GCS-101 but also gain a preliminary understanding of its mechanism of action.
Overall Experimental Workflow
The logical flow of this investigation is critical for generating a comprehensive cytotoxicity profile. The process begins with cell line selection and preparation, followed by compound treatment and subsequent analysis using assays of increasing mechanistic detail.
Materials and Reagents
-
Compound: this compound (GCS-101)
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma)
-
A549 (Human lung carcinoma)
-
HEK293T (Human embryonic kidney) - as a non-cancerous control line.
-
Scientist's Note: The choice of cell lines should align with the research objectives.[14] Using lines from different tissue origins (e.g., breast, lung) provides insight into compound specificity, while a non-cancerous line helps assess general toxicity.[15]
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), pH 7.4.
-
Positive Control: Doxorubicin or Staurosporine (a known cytotoxic agent).
-
MTT Assay Reagents:
-
Annexin V/PI Assay Kit: Commercial kit containing Annexin V-FITC, Propidium Iodide, and Binding Buffer.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of GCS-101 required to inhibit cell growth by 50% (IC50).
4.1. Day 1: Cell Seeding
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or automated cell counter. Viability should be >95%.
-
Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[2]
4.2. Day 2: Compound Treatment
-
Compound Dilution Series:
-
Prepare a 10 mM stock solution of GCS-101 in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Rationale: A wide concentration range is crucial for generating a complete dose-response curve.
-
-
Control Preparation:
-
Vehicle Control: Prepare medium with the same final concentration of DMSO as the highest GCS-101 concentration (e.g., 0.5% v/v). This is critical to ensure that the solvent itself is not causing cytotoxicity.[17][18]
-
Untreated Control: Wells containing only cells in complete medium (represents 100% viability).
-
Positive Control: Prepare a dilution of a known cytotoxic agent like Doxorubicin.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls to the appropriate wells. Each condition should be performed in triplicate.
-
Incubation: Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours).
4.3. Day 4: MTT Assay and Data Acquisition
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2] Viable cells will metabolize the MTT, forming visible purple formazan crystals.[7]
-
Solubilize Formazan: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Mix and Read: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader.
4.4. Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Average the absorbance readings for the triplicate wells.
-
Subtract the average absorbance of the blank (medium only) from all other values.
-
Calculate percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50:
Table 1: Hypothetical Cytotoxicity Data for GCS-101 (48h Treatment)
| Cell Line | GCS-101 IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
|---|---|---|
| MCF-7 | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 | 28.1 ± 2.5 | 1.5 ± 0.2 |
| HEK293T | > 100 | 5.2 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Mechanistic Assay (Annexin V/PI Staining)
This protocol distinguishes between apoptotic and necrotic cell death induced by GCS-101.
5.1. Principle of Annexin V / PI Staining
The assay relies on the differential staining of cells based on their membrane integrity and composition, allowing for the classification of cell populations.
5.2. Experimental Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with GCS-101 at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the desired time (e.g., 24 hours). Include vehicle and untreated controls.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant. This step is crucial to ensure all cell populations are collected.[10]
-
-
Staining:
-
Centrifuge the cell suspension (300 x g for 5 minutes) and wash the pellet with cold PBS.[11]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
5.3. Data Interpretation
The flow cytometer will generate dot plots with fluorescence intensity for Annexin V on one axis and PI on the other. The data is analyzed by quadrant gating:
-
Lower-Left (Annexin V- / PI-): Viable cells.[13]
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[13]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells or artifacts.
By quantifying the percentage of cells in each quadrant, one can determine if GCS-101 induces a predominantly apoptotic or necrotic cell death pathway.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background in MTT assay | Contamination of culture medium or reagents. | Use sterile technique; filter-sterilize MTT solution. Check medium for contamination before use.[16] |
| IC50 value varies significantly between experiments | Inconsistent cell seeding density; cells not in log growth phase. | Optimize and standardize cell seeding number. Always use healthy, logarithmically growing cells for assays.[19] |
| Vehicle (DMSO) control shows high toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the well does not exceed a non-toxic level, typically <0.5%.[2][18] |
| Low Annexin V signal | Insufficient incubation time with the compound; loss of apoptotic cells during harvesting. | Perform a time-course experiment (e.g., 12, 24, 48h). Be sure to collect the supernatant containing floating cells.[10] |
Conclusion
This application note provides a robust, two-tiered framework for the comprehensive cytotoxic evaluation of the novel compound GCS-101. By integrating a high-throughput primary screening assay (MTT) with a detailed mechanistic assay (Annexin V/PI), researchers can efficiently determine the compound's potency (IC50) and primary mode of action. Adherence to the detailed protocols, including the diligent use of controls, will ensure the generation of reliable, high-quality data crucial for making informed decisions in the drug development process.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]
-
Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
How to calculate IC50. Science Gateway. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. Available at: [Link]
-
The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Available at: [Link]
Sources
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- 3. This compound | C14H10Cl2O2 | CID 3457031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 590360-27-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Common byproducts in the synthesis of "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde"
Technical Support Center: Synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of this compound. The synthesis, typically achieved via a Williamson ether synthesis, involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl chloride.[1] While seemingly straightforward, this SN2 reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce yields. This document provides troubleshooting guidance in a direct question-and-answer format to address the most common challenges encountered during this procedure, explaining the mechanistic origins of these impurities and offering field-proven strategies for their mitigation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete, leaving significant amounts of unreacted 5-chloro-2-hydroxybenzaldehyde. What are the likely causes?
A1: An incomplete reaction is typically traced back to inefficient formation of the phenoxide nucleophile or suboptimal reaction conditions.
-
Causality—Insufficient Deprotonation: The Williamson ether synthesis requires the deprotonation of the hydroxyl group on 5-chloro-2-hydroxybenzaldehyde to form a potent phenoxide nucleophile.[2] If the base used is not strong enough to deprotonate the phenol completely (pKa ≈ 8-10), the concentration of the active nucleophile will be low, leading to a slow or stalled reaction. Bases like potassium carbonate (K₂CO₃) can work, but stronger bases like sodium hydride (NaH) are often more effective, ensuring irreversible and complete formation of the phenoxide.[3]
-
Troubleshooting Steps:
-
Base Selection: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the 5-chloro-2-hydroxybenzaldehyde.
-
Solvent Choice: The reaction should be conducted in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which effectively solvates the cation of the base and enhances the nucleophilicity of the phenoxide.[3][4]
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate, but excessive heat may promote side reactions.
-
Q2: I've isolated an impurity with the same mass as my desired product. NMR analysis suggests the benzyl group is attached directly to the aromatic ring. What is this byproduct and how can I prevent it?
A2: You are likely observing a C-alkylation byproduct. This is a classic issue when working with phenoxide nucleophiles.
-
Causality—Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen). Reaction at the oxygen gives the desired O-alkylation product (the ether), while reaction at a ring carbon gives a C-alkylation byproduct.[5]
-
Troubleshooting Steps:
-
Solvent is Key: The choice of solvent has a pronounced effect on the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF, DMSO, or acetonitrile strongly favor O-alkylation.[5] Protic solvents (like ethanol) or less polar solvents can lead to higher proportions of the C-alkylated impurity.
-
Counter-ion: The nature of the cation can also play a role. While less pronounced than the solvent effect, different alkali metals can influence the reaction site.
-
Optimization: Ensure your reaction is run in strictly anhydrous DMF or DMSO to maximize the yield of the desired O-alkylated product.
-
Q3: My final product is contaminated with 4-chlorobenzyl alcohol and a high-molecular-weight impurity, bis(4-chlorobenzyl) ether. What is their origin?
A3: The presence of these two impurities points directly to moisture contamination in your reaction setup.
-
Causality—Hydrolysis and Self-Condensation:
-
Hydrolysis: 4-chlorobenzyl chloride is susceptible to hydrolysis. If water is present in the reaction solvent or on the glassware, it will react with the 4-chlorobenzyl chloride in an SN1 or SN2 fashion to produce 4-chlorobenzyl alcohol.
-
Self-Condensation: The newly formed 4-chlorobenzyl alcohol is also a nucleophile. It can be deprotonated by the base in the reaction mixture to form an alkoxide, which then reacts with another molecule of 4-chlorobenzyl chloride to yield the symmetrical ether byproduct, bis(4-chlorobenzyl) ether.
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously dried in an oven (e.g., >100 °C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon) before use.
-
Inert Atmosphere: Conduct the entire reaction, from the addition of reagents to quenching, under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use high-purity starting materials and ensure the base is stored in a desiccator.
-
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the byproducts discussed above.
Reagents & Equipment:
-
5-chloro-2-hydroxybenzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-chlorobenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser connected to a nitrogen/argon inlet.
-
Deprotonation: Under a positive flow of inert gas, charge the flask with 5-chloro-2-hydroxybenzaldehyde (1.0 eq). Add anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution, indicating the complete formation of the sodium phenoxide.
-
Alkylation: Dissolve 4-chlorobenzyl chloride (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of cold water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Summary: Common Byproducts and Mitigation
| Byproduct Name | Origin | Mechanistic Pathway | Recommended Mitigation Strategy |
| Unreacted Starting Materials | Incomplete Reaction | Insufficient nucleophile formation or reactivity | Use a strong base (NaH); ensure anhydrous conditions; moderate heating (60 °C).[2][3] |
| C-Alkylated Benzaldehyde | Ambident Nucleophile | Electrophilic attack on the aromatic ring | Use a polar aprotic solvent (e.g., anhydrous DMF or DMSO).[4][5] |
| 4-chlorobenzyl alcohol | Contamination | SN2 hydrolysis of the alkyl halide by water | Maintain strictly anhydrous conditions; use an inert atmosphere. |
| Bis(4-chlorobenzyl) ether | Contamination & Self-Condensation | Reaction between 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride | Maintain strictly anhydrous conditions to prevent formation of the alcohol precursor. |
Visualization of Reaction Pathways
The following diagram illustrates the desired O-alkylation pathway in competition with the formation of major byproducts.
Caption: Reaction scheme for the synthesis of the target ether and major byproduct pathways.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Jakhar, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Benzaldehydes
Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on its application to hydroxybenzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-O bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the reliability of your syntheses.
The Core Mechanism: A Refresher on the SN2 Reaction
The Williamson ether synthesis is a cornerstone of organic chemistry, forming an ether from an organohalide and an alkoxide or, in our case, a phenoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This involves a backside attack on an electrophilic carbon by a nucleophile in a single, concerted step.[1]
For the synthesis of benzaldehyde ethers, the process begins with the deprotonation of a hydroxybenzaldehyde using a base to form a more potent nucleophile, the phenoxide. This phenoxide then attacks a primary alkyl halide.
Caption: General mechanism of the Williamson ether synthesis.
A critical challenge arises from the benzaldehyde moiety itself. The aldehyde group is sensitive to strongly basic conditions and can participate in unwanted side reactions, while the phenoxide nucleophile has dual reactivity (ambident), which can lead to C-alkylation as well as the desired O-alkylation.[1][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when performing a Williamson ether synthesis with hydroxybenzaldehyde substrates.
Issue 1: Low or No Product Yield
Q: My reaction shows a low conversion of the starting hydroxybenzaldehyde. What are the likely causes?
A: Low conversion typically points to one of three areas: inefficient phenoxide formation, a poor choice of alkylating agent, or suboptimal reaction conditions.
-
Inadequate Deprotonation (Phenoxide Formation): Phenols are more acidic than aliphatic alcohols, so milder bases are often sufficient and preferable to avoid side reactions involving the aldehyde.[3][4]
-
Weak Bases (Recommended for Phenols): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol but generally mild enough to leave the aldehyde group untouched.[3][5]
-
Strong Bases (Use with Caution): Sodium hydride (NaH) or potassium hydride (KH) ensure complete deprotonation but increase the risk of aldehyde degradation or competing elimination reactions.[4][6][7] These are better suited for less sensitive substrates or when milder bases fail.[5]
-
-
Poor Electrophile (Alkylating Agent): The SN2 mechanism is highly sensitive to steric hindrance.[4][8][9]
-
Reactivity Order: The best results are obtained with methyl or primary alkyl halides.[2][6] The halide's leaving group ability also matters: R-I > R-Br > R-Cl.[10]
-
Avoid: Secondary alkyl halides will often produce a mixture of substitution (ether) and elimination (alkene) products.[4][6][7] Tertiary alkyl halides will almost exclusively yield the elimination product and should be avoided entirely for this synthesis.[4][6][8]
-
-
Suboptimal Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, creating a solvent shell that hinders its ability to attack the electrophile, thereby slowing the reaction.[1][6]
| Parameter | Recommendation for Benzaldehydes | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic for phenols, minimizes side reactions with the aldehyde group.[3] |
| Alkyl Halide | Methyl or Primary (R-I, R-Br) | The SN2 reaction is sensitive to steric hindrance; these provide the best yields.[4][7] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity and reaction rate.[1][4] |
| Temperature | 50-100 °C | Balances reaction rate against potential side reactions. Higher temperatures can favor elimination.[1][6] |
Issue 2: Significant Formation of Side Products
Q: My TLC/LCMS shows multiple spots, including a major byproduct. What is happening?
A: The two most common side reactions are E2 elimination and C-alkylation of the aromatic ring.[1][4]
Caption: Competing reaction pathways in Williamson ether synthesis.
-
E2 Elimination: This is the most prevalent side reaction, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene.[6][8]
-
How to Minimize:
-
Use a Primary Alkyl Halide: This is the most effective strategy. If your synthesis allows for two different reactant combinations, always choose the route with the less sterically hindered halide.[4][9] For example, to make isopropyl phenyl ether, use sodium phenoxide and 2-bromopropane (prone to elimination) is a poor choice compared to sodium isopropoxide and bromobenzene (which doesn't undergo SN2).
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are therefore more favored at elevated temperatures.[4][6] Running the reaction at the lowest temperature that allows for a reasonable rate can significantly improve the ether-to-alkene ratio.
-
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has electron density on both the oxygen and the aromatic ring. Alkylation can sometimes occur at an ortho or para carbon position, leading to an alkylated phenol byproduct.[1][3][11]
-
How to Minimize: This is often solvent and counter-ion dependent. Using polar aprotic solvents generally favors the desired O-alkylation.
-
Issue 3: Poor Solubility or Biphasic Mixtures
Q: My phenoxide salt is not dissolving in the solvent, leading to a heterogeneous mixture and slow reaction. How can I fix this?
A: This is a common issue when using salts like potassium phenoxide in less polar solvents like acetonitrile. The solution is to use a phase-transfer catalyst (PTC).
-
What is Phase-Transfer Catalysis? A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is a salt whose cation is large and lipophilic.[1] This cation pairs with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where the alkyl halide resides, thus accelerating the reaction.[12]
-
Benefits:
Optimized Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates.
Protocol 1: Standard Synthesis using K₂CO₃ in Acetonitrile
This is a robust, general-purpose method for primary alkyl halides.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hydroxybenzaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (10-15 mL per mmol of aldehyde).
-
Addition: Add the primary alkyl halide (1.1-1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 4-12 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[5] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[6] Purify the final product by column chromatography on silica gel.[6]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method is ideal for reactions with solubility issues or for scaling up.
-
Setup: To a flask, add the hydroxybenzaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), the alkyl halide (1.2 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent: Add a suitable solvent like toluene or acetonitrile. Anhydrous conditions are less critical here.
-
Reaction: Stir the mixture vigorously at a moderately elevated temperature (e.g., 60-80°C). The PTC will facilitate the transfer of the phenoxide into the organic phase. Monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1. The aqueous washes are particularly important for removing the PTC.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. Available at: [Link]
-
12. The Williamson Ether Synthesis - St. Norbert College. Available at: [Link]
-
The Williamson Ether Synthesis - University of Michigan-Dearborn. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation) - PharmaCompass. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. francis-press.com [francis-press.com]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 12. jetir.org [jetir.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis, primarily a Williamson ether synthesis, involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl chloride. While seemingly straightforward, achieving high yield and purity requires careful control of reaction parameters.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, offering explanations and actionable solutions to improve your experimental results.
Issue 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in this Williamson ether synthesis can stem from several factors, including incomplete reaction, competing side reactions, and suboptimal reaction conditions.[1] Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotonation of the Phenol: The reaction initiates with the deprotonation of the hydroxyl group on 5-chloro-2-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide is the active nucleophile. Incomplete deprotonation leads to unreacted starting material.
-
Solution: Ensure you are using a suitable base and in the correct stoichiometric amount. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can minimize side reactions.[2][3] Using 1.5 to 2.5 equivalents of a finely powdered, anhydrous K₂CO₃ is a good starting point. Stirring the mixture of the phenol and base in the solvent for a period before adding the alkylating agent can also promote complete phenoxide formation.
-
-
Competing Elimination (E2) Reaction: The alkylating agent, 4-chlorobenzyl chloride, is a primary benzylic halide. While primary halides are preferred for Sₙ2 reactions, under strongly basic conditions or at elevated temperatures, an E2 elimination reaction can occur, leading to the formation of unwanted byproducts.[2][4]
-
Solution: Control the reaction temperature. Williamson ether synthesis is typically conducted between 50-100 °C.[5] It is advisable to start at a lower temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid excessively high temperatures, which favor elimination.[2]
-
-
Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[1]
-
Solution: The choice of solvent plays a crucial role here. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, which favors O-alkylation.[2]
-
-
Reagent Quality: The presence of moisture in reagents or solvents can quench the highly basic phenoxide ion, reducing the yield.[2]
-
Solution: Use anhydrous solvents and ensure all reagents, especially the base, are dry.
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities, making purification difficult. What are these impurities and how can I prevent their formation?
Answer: The primary impurities are typically unreacted starting materials and byproducts from side reactions.
-
Unreacted 5-chloro-2-hydroxybenzaldehyde: This indicates incomplete deprotonation or insufficient reaction time.
-
Prevention: As mentioned, ensure complete deprotonation. Monitor the reaction by TLC until the starting phenol spot is no longer visible. Typical reaction times can range from 1 to 8 hours.[5]
-
-
Unreacted 4-chlorobenzyl chloride: This may suggest that the reaction conditions are not optimal for the Sₙ2 reaction to proceed to completion.
-
Prevention: Ensure the temperature is adequate and the reaction is allowed to run for a sufficient duration. A slight excess (1.1-1.2 equivalents) of the alkylating agent can also help drive the reaction to completion, but a large excess should be avoided to simplify purification.
-
-
Byproduct from C-Alkylation: This results in an isomer where the 4-chlorobenzyl group is attached to the benzene ring instead of the oxygen atom.
-
Prevention: As discussed, using a polar aprotic solvent like DMF or acetonitrile promotes the desired O-alkylation.[2]
-
-
Byproducts from Elimination: While less common with primary halides, elimination can still occur.
-
Prevention: Maintain a moderate reaction temperature.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal base for this synthesis?
For the etherification of phenols like 5-chloro-2-hydroxybenzaldehyde, potassium carbonate (K₂CO₃) is a widely used and effective base.[3] It is strong enough to deprotonate the phenolic hydroxyl group but is generally milder than bases like sodium hydride (NaH), which can increase the likelihood of side reactions.[2] Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its reactivity.
Q2: Which solvent should I use?
Polar aprotic solvents are the best choice for Williamson ether synthesis.[2] N,N-Dimethylformamide (DMF) and acetonitrile are excellent options because they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion.[5] Acetone can also be used and is easier to remove during work-up, though the reaction may require a longer time or higher temperatures.[3]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride) and the product. The reaction is considered complete when the spot corresponding to 5-chloro-2-hydroxybenzaldehyde is no longer visible.
Q4: What is the recommended work-up and purification procedure?
After the reaction is complete, the mixture is typically cooled to room temperature. If DMF is used as the solvent, pouring the reaction mixture into ice-cold water will often precipitate the crude product.[6] The solid can then be collected by filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain the pure this compound.
Q5: Can a phase-transfer catalyst improve the reaction?
Yes, for industrial-scale synthesis or when dealing with reactants in different phases, a phase-transfer catalyst (PTC) can be highly beneficial.[5][7] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the 4-chlorobenzyl chloride is dissolved, thereby accelerating the reaction.[8][9] This can lead to higher yields, shorter reaction times, and milder reaction conditions.[10][11]
Experimental Protocols & Data
Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Effective for phenol deprotonation with minimal side reactions.[3] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent favors Sₙ2 and O-alkylation.[2] |
| Temperature | 60-80 °C | Balances reaction rate while minimizing elimination side reactions.[5] |
| Reaction Time | 2-8 hours (Monitor by TLC) | Ensures reaction goes to completion.[5] |
| Stoichiometry | 5-chloro-2-hydroxybenzaldehyde: 1 eq | |
| 4-chlorobenzyl chloride: 1.1-1.2 eq | Slight excess drives the reaction forward. | |
| K₂CO₃: 1.5-2.5 eq | Ensures complete deprotonation of the phenol. |
Step-by-Step General Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and the chosen polar aprotic solvent (e.g., DMF).
-
Addition of Base: Add anhydrous, finely powdered potassium carbonate (1.5-2.5 eq) to the solution.
-
Initial Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1-1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and maintain it, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizing the Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. tsijournals.com [tsijournals.com]
- 7. iajpr.com [iajpr.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. biomedres.us [biomedres.us]
- 11. phasetransfer.com [phasetransfer.com]
Technical Support Center: Purification of Chlorinated Organic Compounds
Welcome to the Technical Support Center for the purification of chlorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating and purifying these unique molecules. Chlorinated organic compounds often present significant challenges due to their chemical properties, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of chlorinated organic compounds, offering insights into the root causes and providing actionable solutions.
Issue 1: Poor Chromatographic Resolution & Co-elution of Isomers
Question: My chromatogram shows broad, overlapping peaks for my chlorinated isomers, making accurate quantification and isolation impossible. What are the primary causes and how can I improve the separation?
Answer: Co-elution, the failure of two or more compounds to separate on a chromatographic column, is a frequent and significant challenge, especially with positional isomers of chlorinated compounds.[1][2][3] The primary reason for this is the subtle difference in their physicochemical properties. Here’s how to troubleshoot this issue:
Causality and Solution:
-
Inadequate Stationary Phase Selection: The choice of chromatographic column (stationary phase) is the most critical factor influencing separation (selectivity).[4] If the stationary phase does not have differential interactions with the isomers, they will elute together.
-
Solution:
-
Vary Stationary Phase Chemistry: If using a standard C18 column for reverse-phase HPLC, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[5] These columns offer different interaction mechanisms (e.g., π-π interactions) that can resolve closely related aromatic compounds.[5] For gas chromatography (GC), consider columns with different polarities, such as switching from a non-polar polydimethylsiloxane phase to a more polar polyethylene glycol phase.[4][6]
-
Chiral Separations: For enantiomers, a standard achiral column will not provide separation. A chiral stationary phase (CSP) is mandatory.[5]
-
-
-
Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition directly impacts retention and selectivity.
-
Solution:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities for various compounds and can alter the elution order.[5]
-
Adjust Solvent Strength: In reverse-phase HPLC, decreasing the percentage of the organic solvent will increase retention times, potentially improving the resolution of early-eluting, closely related peaks.[5]
-
Modify Mobile Phase pH: For ionizable chlorinated compounds, such as chlorophenols, adjusting the pH of the mobile phase can significantly alter retention and selectivity.[5]
-
-
-
Insufficient Column Efficiency: Even with the correct selectivity, poor column efficiency can lead to broad peaks that overlap.
-
Solution:
-
Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the overall efficiency of the separation.
-
-
Issue 2: Analyte Degradation During Analysis
Question: I am observing unexpected peaks and poor recovery of my target chlorinated compound, suggesting it might be degrading during my GC or HPLC analysis. What could be causing this and how can I prevent it?
Answer: Thermal degradation is a significant concern for many chlorinated organic compounds, particularly during GC analysis where high temperatures are employed in the injector and column oven.[7][8][9] Some compounds can also be sensitive to active sites on the column or in the injector liner.
Causality and Solution:
-
Thermal Lability: Many chlorinated compounds can lose hydrogen chloride (HCl) at elevated temperatures, leading to the formation of degradation products like chlorinated alkenes.[7][8]
-
Solution:
-
Lower GC Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analyte.
-
Use a Cool On-Column or Splitless Injection: These techniques introduce the sample onto the column at a lower temperature, minimizing thermal stress.[10]
-
Program the GC Oven Temperature: Start the oven at a lower temperature and use a ramp to the final temperature. This is gentler on the analytes than a high isothermal temperature.
-
-
-
Active Sites in the GC System: Active sites, such as exposed silanol groups in the injector liner or on the column, can catalyze the degradation of sensitive compounds.
-
Solution:
-
Use Deactivated Liners and Columns: Ensure you are using high-quality, deactivated consumables.
-
Regular Maintenance: Regularly replace the injector liner and septum, and trim the front end of the GC column to remove any accumulated non-volatile residues that can become active sites.
-
-
-
Mobile Phase Incompatibility (HPLC): While less common than thermal degradation in GC, some chlorinated compounds may be unstable in highly acidic or basic mobile phases.
-
Solution:
-
Buffer the Mobile Phase: Maintain the mobile phase pH within the stable range for your analyte.
-
Evaluate Analyte Stability: Conduct stability studies of your compound in the intended mobile phase before extensive analysis.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My results for the purification of a chlorinated organic compound are not reproducible from one experiment to the next. What are the likely sources of this variability?
Answer: Poor reproducibility can stem from a variety of factors, often related to sample preparation and the stability of the analytical system.
Causality and Solution:
-
Inconsistent Sample Preparation: The extraction and cleanup of chlorinated compounds from complex matrices can be a significant source of variability.[11]
-
Solution:
-
Standardize Extraction Procedures: Whether using liquid-liquid extraction or solid-phase extraction (SPE), ensure that all parameters (e.g., solvent volumes, shaking times, elution speeds) are kept consistent.[10]
-
Use Internal Standards: Incorporating an internal standard early in the sample preparation process can help to correct for variations in extraction efficiency and sample handling.[11]
-
Thorough Sample Cleanup: Complex sample matrices can contain interferences that affect the purification. Employ appropriate cleanup steps such as gel permeation chromatography (GPC) or Florisil cleanup to remove these interferences.[12]
-
-
-
System Contamination and Carryover: Chlorinated compounds can sometimes be "sticky" and adsorb to surfaces in the analytical system, leading to carryover in subsequent runs.
-
Solution:
-
Implement a Rigorous Washing Protocol: After each run, flush the system with a strong solvent to remove any residual analyte.
-
Run Blank Injections: Regularly inject a blank solvent to check for carryover. If peaks are observed, continue washing the system until the baseline is clean.
-
-
-
Detector Issues: The response of certain detectors, like the electron capture detector (ECD) used in GC, can be sensitive to contamination and operating conditions.
-
Solution:
-
Regular Detector Maintenance: Follow the manufacturer's guidelines for cleaning and maintaining the detector.
-
Monitor Detector Response: Regularly inject a standard of known concentration to monitor the detector's response and ensure it remains consistent.
-
-
Diagram: Troubleshooting Workflow for Purity Issues
Here is a logical workflow to follow when troubleshooting purity issues with chlorinated organic compounds.
Sources
- 1. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 9. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 10. gcms.cz [gcms.cz]
- 11. lea.uga.edu [lea.uga.edu]
- 12. epa.gov [epa.gov]
Technical Support Center: O-Benzylation of Phenolic Aldehydes
Welcome to the technical support center for the O-benzylation of phenolic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome reaction. Here, we will dissect the underlying chemistry, troubleshoot common side reactions, and provide field-proven protocols to enhance your success.
Section 1: Understanding the Core Reaction and Its Challenges
The O-benzylation of phenolic aldehydes, a specialized form of the Williamson ether synthesis, is a cornerstone reaction in organic synthesis, particularly for installing a protecting group on a phenol.[1][2] The reaction, in its ideal form, involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide, typically benzyl bromide or chloride, via an SN2 mechanism.[1][3][4]
However, the presence of an aldehyde functionality and the ambident nature of the phenoxide nucleophile introduce several competing reaction pathways.[1] This guide will address the most frequently encountered issues and provide robust solutions.
Visualizing the Intended Pathway
Caption: Overview of competing reactions in O-benzylation.
FAQ 2: How can I minimize C-alkylation and favor O-alkylation?
Answer: The solvent choice is critical in directing the regioselectivity of the alkylation.
-
Mechanism Insight: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. [5]This shielding effect can increase the likelihood of C-alkylation. [5]* Troubleshooting Protocol: To favor O-alkylation, use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. [5]These solvents do not form strong hydrogen bonds with the phenoxide, leaving the oxygen atom more nucleophilic and accessible for the SN2 reaction.
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylated Product | The oxygen of the phenoxide is not heavily solvated and is more available for nucleophilic attack. |
| Protic (e.g., Water, Ethanol) | C-Alkylated Product | The oxygen of the phenoxide is solvated via hydrogen bonding, promoting attack from the ring. [5] |
FAQ 3: I am observing the formation of a carboxylic acid and an alcohol in my reaction mixture. How can I prevent the Cannizzaro reaction?
Answer: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. [6][7][8][9]To suppress this side reaction, you need to carefully control the basicity and temperature of your reaction.
-
Mechanism Insight: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high concentrations can promote the Cannizzaro reaction. [6][8]* Troubleshooting Protocol:
-
Use a Weaker Base: Opt for a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally sufficient to deprotonate the phenol without being strong enough to initiate the Cannizzaro reaction under typical conditions.
-
Control Temperature: Run the reaction at a lower temperature. While this may increase the reaction time, it will significantly reduce the rate of the Cannizzaro reaction.
-
Stoichiometry: Use a slight excess of the benzyl halide to ensure the phenoxide is consumed in the desired Williamson ether synthesis rather than participating in the Cannizzaro reaction.
-
FAQ 4: My benzyl bromide seems to be decomposing, and I'm isolating benzyl alcohol. How do I prevent this?
Answer: The formation of benzyl alcohol is due to the hydrolysis of benzyl bromide by the base, particularly if water is present in the reaction mixture. [10][11][12]
-
Mechanism Insight: Hydroxide ions can act as nucleophiles and attack the benzyl bromide in an SN2 reaction, leading to the formation of benzyl alcohol and bromide ions. [10]* Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. Use anhydrous solvents and dry your starting materials if necessary.
-
Choice of Base: As mentioned previously, using a non-hydroxide base like potassium carbonate can mitigate this issue.
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). A PTC can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction with benzyl halide occurs, often allowing for the use of milder conditions and reducing the hydrolysis of the alkylating agent.
-
Section 3: Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific phenolic aldehyde.
Materials:
-
Phenolic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic aldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
PubMed. Alkylation of phenol: a mechanistic view. [Link]
-
Exporter China. What Is the Mechanism of Phenol Alkylation?. [Link]
-
Toppr. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. [Link]
-
Organic Chemistry Portal. Cannizzaro Reaction. [Link]
-
PrepChem.com. Preparation of benzyl alcohol. [Link]
-
Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
Taylor & Francis Online. An Efficient and Fast Method for the Preparation of Benzylic Bromides. [Link]
-
Chegg.com. Solved Starting with benzyl alcohol, outline a synthesis of. [Link]
-
Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]
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- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction [organic-chemistry.org]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. byjus.com [byjus.com]
- 10. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]
- 11. prepchem.com [prepchem.com]
- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in the synthesis of benzaldehyde ethers
Technical Support Center: Synthesis of Benzaldehyde Ethers
Welcome to the technical support center for the synthesis of benzaldehyde ethers. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during etherification procedures. The following question-and-answer section provides in-depth, experience-based insights to help you diagnose problems and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Williamson ether synthesis of a hydroxybenzaldehyde is resulting in a very low yield. What are the most common culprits?
A1: Low yields in the Williamson ether synthesis of benzaldehyde derivatives are typically traced back to a few key areas: suboptimal reaction conditions, competing side reactions, and the quality of your starting materials.[1][2]
Here is a primary checklist to begin your troubleshooting:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully converted to the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[1][2] If your base is not strong enough or is used in insufficient amounts, the reaction will be slow and incomplete.[2]
-
Competing Side Reactions: The aldehyde group is sensitive and can participate in undesirable reactions under basic conditions. The most common side reactions are the Cannizzaro reaction and oxidation of the aldehyde to a carboxylic acid.[1][3] Additionally, if you are using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 substitution, forming an alkene instead of an ether.[4][5]
-
Starting Material Purity: Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid.[6][7] This acidic impurity can neutralize your base, effectively halting the reaction. Always use freshly purified or distilled benzaldehyde.[8]
-
Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents are generally preferred to enhance the nucleophilicity of the phenoxide.[2][4] Excessively high temperatures can promote side reactions.[5][9]
Q2: I suspect my base is causing side reactions. How do I select the appropriate base and conditions to avoid the Cannizzaro reaction?
A2: This is a critical point. The aldehyde functionality on your starting material is prone to a base-induced disproportionation known as the Cannizzaro reaction, especially since it lacks α-hydrogens.[10][11][12] This reaction converts two molecules of the aldehyde into one molecule of the corresponding alcohol and one of the carboxylic acid, drastically reducing your yield.[12]
To mitigate the Cannizzaro reaction:
-
Avoid Strong, Concentrated Hydroxide Bases: Reactions using concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) are classic conditions for the Cannizzaro reaction.[10][11]
-
Use a Weaker Base: For phenolic starting materials, which are significantly more acidic than aliphatic alcohols, a milder base is often sufficient for complete deprotonation. Potassium carbonate (K₂CO₃) is an excellent choice as it is generally not basic enough to promote the Cannizzaro reaction but is effective for forming the phenoxide.[1][13][14]
-
Control Base Concentration: If a stronger base is required, control its instantaneous concentration. This can be achieved by adding the base slowly to the reaction mixture.[1]
-
Temperature Management: The Cannizzaro reaction is often favored at higher temperatures.[10] Running your etherification at the lowest effective temperature can help suppress this side reaction.[1]
| Base | Typical pKa of Conjugate Acid | Suitability for Hydroxybenzaldehyde Etherification | Notes |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Excellent | The preferred choice. Mild enough to avoid Cannizzaro but strong enough for phenols.[1][13] |
| Sodium Hydride (NaH) | ~36 | Good (with caution) | Very effective for deprotonation, but its high basicity can promote side reactions if not handled carefully.[2][15][16] |
| Sodium Hydroxide (NaOH) | ~15.7 | Poor (High Risk) | High risk of inducing the Cannizzaro reaction, especially at elevated concentrations and temperatures.[12] |
Q3: My primary starting material, 4-hydroxybenzaldehyde, is often unreacted. What is causing this lack of conversion?
A3: Significant amounts of unreacted starting material almost always point to an issue with the initial deprotonation step or the subsequent nucleophilic attack.
-
Insufficient Base or Incomplete Deprotonation: The pKa of the phenolic proton in 4-hydroxybenzaldehyde is approximately 7.6. You must use a base with a conjugate acid pKa significantly higher than this to ensure the equilibrium lies far on the side of the phenoxide.
-
Action: Ensure you are using at least a stoichiometric equivalent of base. For solid-liquid reactions with K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) is common practice to drive the reaction.[14]
-
-
Poor Quality Alkylating Agent: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to the structure of the electrophile.[4][15]
-
Action: This reaction works best with methyl or primary alkyl halides.[2][5][16] Secondary alkyl halides will lead to competing elimination reactions, and tertiary halides will almost exclusively give elimination products.[4][5][15] Always use the synthetic route with the least sterically hindered alkyl halide.[2][5]
-
-
Presence of Water: If you are using a strong base like sodium hydride (NaH), any moisture in the solvent or on the glassware will quench the base, rendering it ineffective.
-
Action: Ensure your solvent is anhydrous and that all glassware is thoroughly dried before use, especially when using water-sensitive bases like NaH.
-
-
Phase Transfer Issues: In a solid-liquid system (e.g., K₂CO₃ in acetone or acetonitrile), the reaction rate can be limited by the interaction between the solid base and the dissolved phenol.
Q4: My main byproduct is 4-hydroxybenzoic acid. How can I prevent the oxidation of my aldehyde?
A4: Benzaldehyde and its derivatives are highly prone to autoxidation in the presence of air (oxygen), a process that can be initiated by light.[6] The resulting benzoic acid impurity will neutralize the base in your reaction, leading to low conversion.[8]
Preventative Measures:
-
Purify the Starting Material: Before use, wash the commercial benzaldehyde with a 10% sodium carbonate or sodium bicarbonate solution to remove any existing benzoic acid.[8][20] The acidic benzoic acid is converted to its water-soluble sodium salt and removed in the aqueous layer.[6] The purified aldehyde should then be dried and distilled, preferably under reduced pressure.[8]
-
Use an Inert Atmosphere: To prevent oxidation during the reaction, it is crucial to exclude oxygen.[6] Purge your reaction flask with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.[6]
-
Store Properly: Store benzaldehyde derivatives in tightly sealed, amber-colored bottles under an inert atmosphere to protect them from air and light.[6][21] Adding a radical inhibitor like hydroquinone can also prolong shelf life.[8][21]
Caption: A standard workflow for the purification of benzaldehyde to remove benzoic acid.
Q5: Can you provide a reliable, general protocol for the synthesis of 4-alkoxybenzaldehyde?
A5: Certainly. The following is a robust, general procedure for the etherification of 4-hydroxybenzaldehyde using potassium carbonate, a method that minimizes common side reactions.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide (or other primary alkyl halide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous grade)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetone or acetonitrile (enough to make an ~0.5 M solution with respect to the aldehyde).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (for acetone, this is ~56°C).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and other inorganic salts.
-
Rinse the solids with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure.
-
-
Extraction:
-
Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization to obtain the pure benzaldehyde ether.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. grokipedia.com [grokipedia.com]
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- 14. organic-synthesis.com [organic-synthesis.com]
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- 16. m.youtube.com [m.youtube.com]
- 17. jetir.org [jetir.org]
- 18. fzgxjckxxb.com [fzgxjckxxb.com]
- 19. researchgate.net [researchgate.net]
- 20. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 21. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis and Stability of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and handling of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS: 590360-27-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and stability of this key intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield and purity, and prevent unwanted product decomposition.
The synthesis of this molecule is typically achieved via a Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.[1][2] While robust, this pathway and the product itself are susceptible to specific side reactions and degradation pathways that can compromise experimental outcomes. This document provides direct, actionable solutions to these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Q1: My reaction yield is low, and TLC analysis shows multiple spots, including unreacted starting material and unexpected byproducts. What are the likely side reactions?
A: Low yield and the presence of multiple byproducts in a Williamson ether synthesis often point to competing reaction pathways or suboptimal conditions. The primary culprits are typically E2 elimination and C-alkylation.[1][3][4]
-
E2 Elimination: The phenoxide, being a strong base, can abstract a proton from the benzylic carbon of 4-chlorobenzyl chloride, leading to the formation of an unwanted alkene byproduct. This side reaction is highly dependent on temperature; higher temperatures favor elimination over substitution.[3]
-
C-Alkylation: A phenoxide is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons, particularly at the ortho and para positions (C-alkylation, undesired).[3][5] The choice of solvent plays a critical role in directing the reaction.
See the workflow below illustrating these competing pathways.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde using ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel compounds such as 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a multi-faceted analytical approach is paramount. Among the suite of characterization techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, stands out as the gold standard for elucidating detailed molecular architecture in solution.
This guide provides an in-depth, experience-driven framework for the structural validation of this compound. We will delve into the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts and spin-spin coupling, and supported by comparative data from analogous structures. Furthermore, a detailed experimental protocol is provided to ensure the acquisition of high-fidelity data, a critical prerequisite for accurate spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The chemical structure of this compound presents a unique constellation of proton and carbon environments, each with a characteristic resonance in the NMR spectrum. Our predictions are based on established substituent effects and a comparative analysis with structurally related compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the benzylic protons, and the aromatic protons of the two substituted benzene rings.
-
Aldehydic Proton (-CHO): This proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm . The strong deshielding effect of the carbonyl group and the aromatic ring accounts for this characteristic chemical shift.
-
Benzylic Protons (-O-CH₂-Ar): The two benzylic protons are chemically equivalent and are expected to resonate as a singlet around δ 5.0 - 5.5 ppm . Their proximity to the electronegative oxygen atom and the adjacent aromatic ring results in a significant downfield shift compared to alkyl protons.
-
Aromatic Protons: The spectrum will feature signals from two distinct aromatic systems: the 1,2,4-trisubstituted benzaldehyde ring and the 4-substituted benzyl ring.
-
5-Chloro-2-oxy-benzaldehyde Ring: The three protons on this ring (H-3, H-4, and H-6) are in different chemical environments and will exhibit characteristic splitting patterns.
-
H-6: This proton is ortho to the aldehyde group and is expected to be the most downfield of the three, appearing as a doublet around δ 7.8 - 8.0 ppm due to ortho-coupling with H-4.
-
H-4: This proton is meta to the aldehyde and ortho to the chlorine atom. It is expected to appear as a doublet of doublets around δ 7.4 - 7.6 ppm , showing both ortho-coupling to H-3 and meta-coupling to H-6.
-
H-3: This proton is ortho to the benzyloxy group and meta to the aldehyde. It is expected to resonate as a doublet around δ 7.0 - 7.2 ppm due to ortho-coupling with H-4.
-
-
4-Chlorobenzyl Ring: Due to the para-substitution, the four protons on this ring will appear as two distinct sets of doublets, characteristic of an AA'BB' system.
-
H-2' and H-6': These two equivalent protons are adjacent to the chloromethyl group and are expected to appear as a doublet around δ 7.3 - 7.5 ppm .
-
H-3' and H-5': These two equivalent protons are adjacent to the chlorine atom and are expected to appear as a doublet around δ 7.3 - 7.5 ppm , likely overlapping with the signal for H-2' and H-6'.
-
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.
-
Carbonyl Carbon (-CHO): The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield, in the range of δ 188 - 195 ppm [1][2].
-
Benzylic Carbon (-O-CH₂-Ar): The benzylic carbon is expected to resonate around δ 70 - 75 ppm , influenced by the adjacent oxygen and aromatic ring.
-
Aromatic Carbons: The twelve aromatic carbons will give rise to a series of signals in the δ 110 - 160 ppm region. Due to symmetry in the 4-chlorobenzyl ring, some carbons are equivalent.
-
5-Chloro-2-oxy-benzaldehyde Ring: Six distinct signals are expected for the carbons of this ring. The carbon bearing the oxygen (C-2) will be the most downfield, while the carbon attached to the aldehyde (C-1) will also be significantly downfield.
-
4-Chlorobenzyl Ring: Due to symmetry, four signals are expected for the carbons of this ring. The ipso-carbon attached to the chlorine (C-4') and the ipso-carbon attached to the CH₂ group (C-1') will be distinct, as will the ortho (C-2', C-6') and meta (C-3', C-5') carbons.
-
Comparative Analysis with Alternative Structures
To substantiate our predicted chemical shifts, we can compare them with the experimental data of simpler, related molecules. This comparative approach is a powerful tool in structural elucidation.
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| 5-Chlorosalicylaldehyde | Aldehyde Proton | ~9.8 (s) | ~195 (C=O) |
| Aromatic Protons | ~6.9-7.6 (m) | ~120-160 (Ar-C) | |
| 4-Chlorobenzyl alcohol | Benzylic Protons | ~4.6 (s) | ~64 (CH₂-OH) |
| Aromatic Protons | ~7.3 (d), ~7.3 (d) | ~128-140 (Ar-C) | |
| Benzyl methyl ether | Benzylic Protons | ~4.4 (s) | ~72 (O-CH₂) |
| Aromatic Protons | ~7.3 (m) | ~127-138 (Ar-C) |
Data compiled from various sources and spectral databases.
The data from these comparator molecules strongly supports our predicted chemical shifts for the key functional groups in this compound.
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial[3][4]. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[5][6][7].
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[8][9].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube securely.
-
-
NMR Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Experimental Workflow Diagram```dot
Caption: Correlation diagram for structural elucidation.
By systematically assigning each signal in the ¹H and ¹³C NMR spectra and ensuring consistency with the predicted values and comparative data, a high degree of confidence in the structure of this compound can be achieved. Any significant deviations from the predicted spectrum would warrant further investigation, potentially through two-dimensional NMR experiments such as COSY and HSQC, to definitively establish connectivity.
Conclusion
This guide has outlined a comprehensive strategy for the structural validation of this compound using ¹H and ¹³C NMR spectroscopy. By combining predictive analysis based on established chemical principles with a rigorous experimental protocol and comparative data analysis, researchers can confidently ascertain the molecular structure of this and other novel chemical entities. This self-validating system of prediction, experimentation, and comparison is fundamental to maintaining the highest standards of scientific integrity in chemical research.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]
-
Reich, H. J. (n.d.). The Effect of Solvent on Chemical Shift. University of Wisconsin-Madison. [Link]
-
Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]
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Chemistry LibreTexts. (2021, August 15). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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- 6. youtube.com [youtube.com]
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A Senior Application Scientist's Guide to Molecular Weight Confirmation of "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde" by Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a foundational requirement. Every subsequent biological assay, pharmacokinetic study, and formulation effort hinges on the certainty that the correct molecular entity is being investigated. For novel intermediates like "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde," a seemingly routine molecular weight confirmation is, in fact, a critical checkpoint. Failure to properly characterize such reference standards can introduce significant delays and costs into a development program.[1]
This guide provides an in-depth comparison of mass spectrometry techniques for the molecular weight confirmation of this specific dichlorinated benzaldehyde derivative. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the choice of ionization techniques and analytical platforms, reflecting field-proven insights for researchers and drug development professionals.
The Analyte: Chemical Properties and Expected Mass
This compound is a moderately polar, thermally stable small molecule. Its structure contains key features that inform our analytical strategy: two chlorine atoms, an ether linkage, and an aldehyde functional group. These characteristics make it an excellent candidate for analysis by mass spectrometry.
A crucial first step in any confirmation is the theoretical calculation of the molecule's exact mass. The molecular formula is C₁₄H₁₀Cl₂O₂. The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotope of each constituent element.[2]
Table 1: Theoretical Mass Calculation for C₁₄H₁₀Cl₂O₂
| Element | Most Abundant Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.0000 | 14 | 168.0000 |
| Hydrogen | ¹H | 1.00783 | 10 | 10.0783 |
| Chlorine | ³⁵Cl | 34.9689 | 2 | 69.9378 |
| Oxygen | ¹⁶O | 15.9949 | 2 | 31.9898 |
| Total | 280.0059 |
Note: Masses are derived from established atomic mass data.[3]
Therefore, the expected monoisotopic mass of the neutral molecule is 280.0059 Da . In positive-ion mode mass spectrometry, we typically observe the protonated molecule, [M+H]⁺. Its expected mass would be 281.0137 Da .
The Chlorine Isotope Signature: A Built-in Confirmation Tool
A defining characteristic of this molecule is the presence of two chlorine atoms. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of roughly 3:1.[4] This isotopic distribution creates a highly predictable and easily recognizable pattern in the mass spectrum.
For a molecule with two chlorine atoms, we expect to see three distinct peaks in the molecular ion cluster:
-
M peak: Corresponds to the molecule containing two ³⁵Cl isotopes.
-
M+2 peak: Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl isotope.
-
M+4 peak: Corresponds to the molecule containing two ³⁷Cl isotopes.
The theoretical intensity ratio of these peaks (M:M+2:M+4) is approximately 9:6:1 .[5][6] Observing this specific pattern provides a powerful secondary confirmation of the molecule's elemental composition, adding a layer of confidence beyond just the measured mass.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for successfully analyzing a molecule without causing excessive fragmentation. For "this compound," we will compare two common atmospheric pressure ionization methods: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Method 1: Electrospray Ionization (ESI) - The High-Efficiency Standard
ESI is a "soft" ionization technique that transfers ions already in solution into the gas phase.[7][8][9] It is exceptionally well-suited for polar molecules that can be readily protonated or deprotonated in solution. The ether and aldehyde oxygens in our target molecule provide sites for protonation, making ESI a logical first choice.
dot
Caption: ESI-MS workflow for molecular weight confirmation.
Method 2: Atmospheric Pressure Chemical Ionization (APCI) - The Robust Alternative
APCI is another soft ionization technique but operates on a different principle. The sample solution is vaporized in a heated tube, and the resulting gas-phase analyte molecules are ionized through reactions with charged solvent molecules, initiated by a corona discharge.[10][11] APCI is particularly effective for less polar to moderately non-polar, thermally stable compounds that are poorly ionized by ESI.[12][13][14] Given the benzyl and chlorophenyl groups, our analyte has significant non-polar character, making APCI a strong comparative method.
dot
Caption: Comparison of ESI and APCI ionization mechanisms.
The Next Level: High-Resolution Mass Spectrometry (HRMS)
While both ESI and APCI on a standard (unit-resolution) mass spectrometer can confirm the nominal molecular weight and isotopic pattern, High-Resolution Mass Spectrometry (HRMS) provides an unparalleled level of confidence.[15] HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure mass with extremely high accuracy (typically within 5 parts per million, ppm).[16][17]
This precision allows for the unambiguous determination of a molecule's elemental formula.[18] For example, a unit-resolution instrument might not be able to distinguish between our target (C₁₄H₁₀Cl₂O₂, exact mass 280.0059) and a hypothetical isobaric impurity (e.g., C₁₂H₁₁N₅OClS, exact mass 280.0536). An HRMS instrument can easily differentiate these, as the mass difference is significant at this level of resolution.[19]
Table 2: Comparison of Mass Spectrometry Platforms
| Feature | Standard Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Primary Output | Nominal Mass (integer m/z) | Exact Mass (m/z to 4-5 decimal places) |
| Mass Accuracy | ~0.1 Da | < 5 ppm (e.g., ±0.0014 Da for our analyte) |
| Confidence in Identity | High (based on MW and isotope pattern) | Unambiguous (provides elemental formula)[16][18] |
| Typical Use Case | Routine confirmation, purity checks | Structure elucidation, impurity identification, metabolomics[17] |
Experimental Protocols
Protocol 1: ESI-MS Analysis on a Quadrupole Mass Spectrometer
-
Reference Standard Preparation: Prepare a stock solution of "this compound" at 1 mg/mL in methanol. All reference standards should be accompanied by a Certificate of Analysis (CoA) detailing purity and identity.[20]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]⁺ formation).
-
Instrumentation & Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 300°C
-
Scan Range: m/z 100-500
-
-
Data Analysis:
-
Identify the base peak in the spectrum. It should correspond to the protonated molecule, [M+H]⁺.
-
Verify the presence of the full isotopic cluster at m/z 281.0 (¹²C₁₄H₁₁³⁵Cl₂¹⁶O₂), 283.0 (¹²C₁₄H₁₁³⁵Cl³⁷Cl¹⁶O₂), and 285.0 (¹²C₁₄H₁₁³⁷Cl₂¹⁶O₂).
-
Confirm that the relative intensities of these peaks approximate the theoretical 9:6:1 ratio.
-
Protocol 2: HRMS Analysis for Unambiguous Confirmation
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Instrumentation: Use a High-Resolution Mass Spectrometer, such as an LC-Q-TOF or Orbitrap system.
-
MS Parameters (Positive Ion Mode):
-
Set the instrument to acquire data in high-resolution mode (>10,000 FWHM).
-
Employ an internal calibrant (lock mass) to ensure the highest possible mass accuracy during acquisition.
-
Use ESI source conditions similar to those in Protocol 1, optimized for the specific instrument.
-
-
Data Analysis:
-
Extract the exact mass of the most intense peak in the molecular ion cluster.
-
Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶. The error should be less than 5 ppm.
-
Utilize the instrument's software to generate a theoretical elemental formula based on the measured exact mass and isotopic pattern. This should confirm C₁₄H₁₀Cl₂O₂.
-
Conclusion and Recommendation
For routine molecular weight confirmation of "this compound," analysis by ESI-MS on a standard single quadrupole instrument is a rapid, reliable, and cost-effective method. The distinctive 9:6:1 isotopic pattern created by the two chlorine atoms provides a high degree of certainty that is sufficient for most applications in the drug development pipeline.[21]
However, for the initial characterization of a primary reference standard, or when investigating an unknown impurity, the use of High-Resolution Mass Spectrometry (HRMS) is strongly recommended. The ability of HRMS to provide an unambiguous elemental formula through highly accurate mass measurement offers the ultimate level of analytical confidence.[17] This level of rigor is essential for establishing the foundational quality of reference materials that underpin the entire research and development process.[22][23]
In practice, a tiered approach is often most efficient. ESI-MS is used for routine batch-to-batch verification, while HRMS is employed for the initial, definitive characterization of the primary standard and for any troubleshooting or in-depth investigation. This ensures both scientific rigor and operational efficiency.
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A Comparative Guide to the Structural Elucidation of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde Analogues: X-ray Crystallography and Beyond
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of small organic molecules, with a focus on "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde" and its analogues.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[5] This level of detail is invaluable for understanding intermolecular interactions, polymorphism, and the absolute configuration of chiral molecules.[5][6]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure involves several critical stages. The quality of the final structure is highly dependent on the quality of the initial crystal.
Detailed Protocol: Crystallization and Data Collection
1. Crystal Growth - The Critical First Step: Obtaining diffraction-quality single crystals is often the most challenging part of the process.[4][7] For analogues of "this compound," which are likely to be moderately polar organic compounds, several crystallization techniques can be employed.
-
Slow Evaporation: This is one of the simplest and most common methods.[8]
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents to screen for this class of compounds include acetone, ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures with less polar solvents like hexane or heptane.[9][10][11]
-
Filter the solution to remove any particulate matter.[10]
-
Loosely cover the container to allow for slow solvent evaporation over hours to days.[10][12] Placing the vessel in a quiet, vibration-free location is crucial.[10]
-
-
Vapor Diffusion: This technique is particularly useful when only a small amount of material is available.[12]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant).
-
The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[7]
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.
-
The crystal is rotated to collect a complete dataset of diffraction intensities.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using methods like direct methods or Patterson functions.
-
The atomic positions and other parameters are refined against the experimental data to produce the final, highly accurate molecular structure.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable, often more readily obtainable, information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[13][14] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[15][16]
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and types of hydrogen atoms.
-
¹³C NMR & DEPT: Identifies the different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[16]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to establish connectivity within spin systems.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry.
For "this compound" analogues, NMR would readily confirm the presence and connectivity of the two substituted benzene rings, the aldehyde group, and the methylene bridge.
Computational Chemistry: Crystal Structure Prediction (CSP)
Computational methods, particularly Crystal Structure Prediction (CSP), are increasingly used to predict the possible crystal structures of a molecule based on its 2D chemical diagram.[17] CSP algorithms generate a landscape of plausible crystal packings ranked by their lattice energy.[17][18]
The Role of CSP:
-
Polymorph Screening: CSP can identify potential polymorphs, which is critical in pharmaceutical development as different crystal forms can have different physical properties.[18][19]
-
Guiding Crystallization Experiments: The predicted stable structures can provide insights into the types of intermolecular interactions that stabilize the crystal lattice, potentially guiding the choice of crystallization solvents.
-
Structure Solution from Powder Data: In cases where single crystals cannot be obtained, CSP can be used in conjunction with powder X-ray diffraction (PXRD) data to solve the crystal structure.[19]
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Chemistry (CSP) |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry | Connectivity, chemical environment, relative stereochemistry in solution | Predicted crystal packing, lattice energies, potential polymorphs |
| Primary Challenge | Growing high-quality single crystals[4] | Signal overlap in complex molecules, limited information on solid-state packing | Computational cost, accuracy of force fields, prediction of kinetically favored forms[17] |
| Ambiguity | Low (unambiguous structure determination)[3][5] | Moderate (can be ambiguous for complex stereochemistry)[6] | High (predicts possibilities, requires experimental validation)[17] |
| Throughput | Low to medium | High | High (for generating predictions) |
Conclusion
For the definitive structural elucidation of "this compound" analogues, single-crystal X-ray crystallography remains the gold standard, providing an unambiguous three-dimensional picture of the molecule in the solid state. However, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy serves as an essential and often more accessible tool for confirming molecular connectivity and determining stereochemistry in solution. Computational methods like Crystal Structure Prediction are powerful complementary techniques that can guide experimental work, assess polymorphism risk, and aid in structure determination when single crystals are elusive. A comprehensive approach that leverages the strengths of each of these methods will provide the most complete understanding of these and other small organic molecules.
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Small-molecule 3D Structure Prediction Using Open Crystallography Data. National Institutes of Health. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
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Prediction of small molecule crystal structures. OUCI. [Link]
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Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. Jetir.Org. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
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Crystal Growth and Spectral Characterisation of P-[N, N-Bis(2- Chloroethyl) Aminobenzaldehyde. ResearchGate. [Link]
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Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]
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Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. ResearchGate. [Link]
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A Comparative Analysis of the Antimicrobial Potential of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde and Structurally Related Benzaldehydes
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, substituted benzaldehydes have emerged as a promising class of compounds. Their structural versatility allows for fine-tuning of their biological activity. This guide provides a comparative analysis of the anticipated antimicrobial properties of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde against a panel of other benzaldehyde derivatives, supported by existing experimental data on related structures. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and propose a likely mechanism of action.
Introduction: The Antimicrobial Promise of Substituted Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, exhibits modest antimicrobial activity.[1] However, the addition of various functional groups to the benzene ring can dramatically enhance its potency.[2] Halogenation and hydroxylation, in particular, have been shown to be effective strategies for increasing antimicrobial efficacy.[2][3] The subject of this guide, this compound, possesses several key features that suggest significant antimicrobial potential: a chlorinated phenyl ring, an ether linkage, and a benzyl group also bearing a chlorine atom. While direct antimicrobial testing data for this specific compound is not yet prevalent in published literature, we can infer its likely activity by examining its structural components and the established antimicrobial profiles of its analogues.
Structure-Activity Relationship and Comparative Analysis
The antimicrobial activity of benzaldehyde derivatives is intricately linked to their chemical structure. Key determinants of efficacy include the nature, position, and number of substituents on the benzene ring.
2.1. The Parent Molecule: this compound
The structure of this compound combines several features known to contribute to antimicrobial activity:
-
5-Chloro-salicylaldehyde Core: The precursor to our target molecule, 5-chloro-salicylaldehyde, has been used to synthesize Schiff bases with notable antimicrobial activity.[4] This suggests that the chlorinated salicylaldehyde framework itself is a good starting point for developing potent antimicrobial agents.
-
Chlorination: The presence of chlorine atoms on both the benzaldehyde and benzyl rings is significant. Halogenation is a well-established strategy for enhancing the antimicrobial properties of aromatic compounds.[2]
-
Ether Linkage and Benzyl Group: The replacement of the hydroxyl group of salicylaldehyde with a 4-chlorobenzyloxy group introduces a bulky, lipophilic substituent. This increased lipophilicity may enhance the compound's ability to penetrate microbial cell membranes.
2.2. Comparative Antimicrobial Activity
To contextualize the potential of this compound, we will compare it with other benzaldehydes for which quantitative antimicrobial data, specifically Minimum Inhibitory Concentration (MIC) values, are available. A lower MIC value indicates greater potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [1] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | - | Minimal activity | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol * | Escherichia coli | 1.6 | [4] |
| Staphylococcus aureus | 3.4 | [4] | |
| Pseudomonas fluorescence | 2.8 | [4] | |
| Bacillus subtilis | 45.2 | [4] | |
| Aspergillus niger | 47.5 | [4] | |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [3] |
| Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [3] | |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) | [3] |
| 2,4,6-Trihydroxybenzaldehyde | Average of 4 pathogens | 0.026 (BA50)*** | [5] |
| 2,5-Dihydroxybenzaldehyde | Average of 4 pathogens | 0.166 (BA50)*** | [5] |
*Note: This is a Schiff base derivative of 5-chloro-salicylaldehyde. **Pathogens included Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. ***BA50 is the concentration that induced a 50% decrease in CFU after 60 minutes.
From the table, it is evident that substitution significantly impacts antimicrobial activity. Unsubstituted benzaldehyde is largely inactive.[1] The introduction of hydroxyl groups, as seen in the tri- and dihydroxybenzaldehydes, leads to a substantial increase in potency.[5] Furthermore, derivatives of 5-chloro-salicylaldehyde exhibit potent activity against a broad spectrum of bacteria and fungi, with MIC values in the low µg/mL range for some pathogens.[4] This strongly suggests that our target molecule, This compound , is likely to possess significant antimicrobial properties, warranting its synthesis and experimental evaluation.
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for many benzaldehyde derivatives is still under investigation, but it is generally believed to be multi-targeted. Aldehydes are reactive electrophiles that can interact with various cellular nucleophiles, including proteins and nucleic acids.[6]
A plausible mechanism for substituted benzaldehydes involves the following steps:
-
Membrane Disruption: The lipophilic nature of the compounds, enhanced by substituents like the chlorobenzyl group, facilitates their partitioning into the microbial cell membrane. This can disrupt membrane integrity, leading to leakage of intracellular components and ultimately cell death.[6]
-
Enzyme Inhibition: The aldehyde functional group can react with sulfhydryl groups of cysteine residues in enzymes, leading to their inactivation. This can disrupt critical metabolic pathways.
-
Inhibition of Quorum Sensing: Some benzaldehydes have been shown to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.
Below is a conceptual diagram illustrating the proposed multi-targeted antimicrobial mechanism of substituted benzaldehydes.
Caption: Proposed multi-targeted antimicrobial action of substituted benzaldehydes.
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine and compare the antimicrobial activity of "this compound" and other benzaldehydes, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (e.g., this compound and other benzaldehydes) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
4.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Perform MIC Test: Following the determination of the MIC as described above, take a 10 µL aliquot from each well that shows no visible growth.
-
Subculture: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Determine MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Below is a workflow diagram for the determination of MIC and MBC.
Caption: Workflow for MIC and MBC/MFC determination.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial activity of This compound is currently limited, a comprehensive analysis of its structural features and the antimicrobial properties of related benzaldehyde derivatives strongly suggests its potential as a potent antimicrobial agent. The presence of chlorine atoms on both aromatic rings and the overall lipophilicity of the molecule are key features that are expected to contribute to its efficacy.
Future research should focus on the synthesis and in vitro antimicrobial evaluation of This compound against a diverse panel of clinically relevant bacteria and fungi. Determining its MIC and MBC values will allow for a direct and quantitative comparison with existing antimicrobial agents and other benzaldehyde derivatives. Furthermore, mechanistic studies are warranted to elucidate its precise mode of action, which will be crucial for its potential development as a novel therapeutic agent.
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Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde Derivatives
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a scaffold with significant potential in medicinal chemistry. While direct, extensive SAR studies on this specific parent molecule are emerging, a wealth of information from closely related analogues provides a strong foundation for rational drug design. This document synthesizes findings from studies on benzyloxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, and other related motifs to offer a predictive SAR landscape. We will explore the influence of substituents on both aromatic rings, modifications of the ether linkage, and the critical role of the aldehyde functionality in conferring biological activity, with a focus on anticancer and antimicrobial applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Introduction: The this compound Scaffold
The molecule this compound (PubChem CID: 3457031) presents a compelling starting point for medicinal chemistry campaigns.[1] Its structure is characterized by three key regions, each offering opportunities for modification to modulate biological activity:
-
The Substituted Benzaldehyde Ring: A 5-chloro-2-hydroxybenzaldehyde core, where the hydroxyl group is modified. This portion of the molecule is known to be a precursor for compounds with antimicrobial activity.[2][3]
-
The Ether Linkage: A flexible yet stable connection between the two aromatic systems.
-
The 4-Chlorobenzyl Group: A substituted benzyl moiety that can engage in various interactions with biological targets.
The strategic placement of chloro substituents on both aromatic rings suggests a design intended to enhance lipophilicity and potentially influence binding interactions. Benzaldehyde derivatives, in general, are recognized for a wide spectrum of biological activities.[4] This guide will dissect the known contributions of these structural features to inform the rational design of novel derivatives.
Structure-Activity Relationship (SAR) Analysis
The core of any drug discovery program lies in understanding how chemical structure dictates biological function.[5] For the this compound scaffold, we can infer a detailed SAR by examining its constituent parts and related molecules.
The Aldehyde Group: A Critical Determinant of Activity
The aldehyde functionality is a common feature in molecules designed to interact with specific biological targets, such as the enzyme aldehyde dehydrogenase (ALDH).[6][7]
-
As an ALDH Inhibitor Scaffold: Studies on benzyloxybenzaldehyde derivatives have identified them as potent and selective inhibitors of ALDH1A3, an enzyme overexpressed in various cancers.[6][7] In this context, the aldehyde group is crucial for binding to the enzyme's active site.
-
Modification to Alcohols and Carboxylic Acids: The reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid can dramatically alter biological activity. In the case of ALDH1A3 inhibitors, such modifications are used to probe the enzyme's substrate-binding pocket.[6]
-
Formation of Schiff Bases: The aldehyde group is a versatile chemical handle for creating Schiff bases through condensation with primary amines.[8] This reaction allows for the introduction of diverse functionalities, which has been successfully exploited to generate novel sulfonamides with antimicrobial properties from 5-chloro-2-hydroxybenzaldehyde.[2][3] The resulting imine (-CH=N-) group is often critical for the observed biological effects.[8]
The Role of the Benzyloxy Moiety and Ring Substituents
The [(4-chlorobenzyl)oxy] portion of the molecule plays a significant role in its overall pharmacological profile.
-
The Ether Linkage: Provides a degree of rotational freedom, allowing the two aromatic rings to adopt an optimal conformation for target binding.
-
The 4-Chlorobenzyl Group: The chloro-substituent at the para-position of the benzyl ring is a key feature. Halogen atoms can participate in halogen bonding and increase the lipophilicity of the molecule, which can enhance membrane permeability and target engagement. The presence of a benzyl group itself is a common feature in potent bioactive molecules.[9]
The 5-Chloro Substituent on the Benzaldehyde Ring
The chlorine atom at the 5-position of the benzaldehyde ring is not merely an inert substituent.
-
Electronic Effects: As an electron-withdrawing group, it influences the reactivity of the aromatic ring and the aldehyde group.
-
Contribution to Antimicrobial Activity: In studies of sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde, this chloro group is part of the core structure of the most active compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[3]
Comparative Analysis with Alternative Scaffolds
The therapeutic potential of this compound derivatives can be benchmarked against other classes of compounds with similar biological activities.
As Anticancer Agents
The benzyloxybenzaldehyde scaffold has shown promise as a selective inhibitor of ALDH1A3.[6][7] A comparison with other anticancer agents is presented below.
| Compound/Class | Mechanism of Action | Target Cancer Type(s) | Representative IC₅₀ Values | Reference |
| ABMM-15 (Benzyloxybenzaldehyde derivative) | Selective ALDH1A3 inhibitor | Non-small cell lung cancer | 0.23 µM (for ALDH1A3) | [6] |
| ABMM-16 (Benzyloxybenzaldehyde derivative) | Selective ALDH1A3 inhibitor | Non-small cell lung cancer | 1.29 µM (for ALDH1A3) | [6] |
| Benzofuran-Triazole Hybrids | Growth inhibition | Lung (A-549) and Cervical (HeLa) | 29.12 - 40.42 nM | [10][11] |
| Doxorubicin (Standard Chemotherapy) | DNA intercalation | Various | 31.37 - 43.7 nM | [11] |
Table 1: Comparison of the in vitro anticancer activity of benzyloxybenzaldehyde derivatives with other anticancer agents.
As Antimicrobial Agents
Derivatives of the closely related 5-chloro-2-hydroxybenzaldehyde have demonstrated notable antimicrobial activity.
| Compound/Scaffold | Target Organism(s) | Representative MIC Values | Reference |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 µmol/L | [3] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | MRSA | 15.62-31.25 µmol/L | [3] |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | E. coli, P. aeruginosa | 0.35–1.25 µg/mL | [12] |
Table 2: Comparison of the in vitro antimicrobial activity of 5-chloro-2-hydroxybenzaldehyde derivatives with other antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.
Synthesis of Schiff Base Derivatives
This protocol is adapted from methods used for synthesizing Schiff bases from substituted benzaldehydes.[8]
-
Dissolution: Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol).
-
Addition of Amine: Add 1 mmol of the desired primary amine to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay for assessing cell viability, adapted from protocols described in the literature.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., A-549, HeLa) in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 10 nM to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related compounds strongly suggests that:
-
The aldehyde group is a key pharmacophore that can be modified to generate Schiff bases with potent antimicrobial activity or retained for targeting enzymes like ALDH1A3.
-
Halogen substituents on both aromatic rings are likely to be crucial for enhancing biological activity, potentially through improved target binding and pharmacokinetic properties.
-
Systematic exploration of substituents at the 4-position of the benzyl ring and the 5-position of the benzaldehyde ring is a logical next step for optimizing potency and selectivity.
Future research should focus on synthesizing a focused library of derivatives based on this scaffold and screening them against a panel of cancer cell lines and microbial strains. Such studies will provide direct experimental data to validate the SAR hypotheses presented in this guide and accelerate the journey from a promising scaffold to a potential clinical candidate.
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A Comparative Guide to the Cytotoxicity of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde and Structurally Related Compounds
In the landscape of anticancer drug discovery, benzaldehyde derivatives have emerged as a promising class of compounds, exhibiting a spectrum of cytotoxic activities against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic potential of "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde" and its structural analogs. By examining experimental data and elucidating the underlying mechanisms of action, this document serves as a technical resource for researchers, scientists, and professionals engaged in the development of novel cancer therapeutics.
Introduction to Benzyloxybenzaldehydes as Anticancer Agents
The core structure of benzyloxybenzaldehyde has been identified as a key pharmacophore in the design of cytotoxic agents. The strategic placement of various substituents on both the benzaldehyde and the benzyl rings can significantly modulate the compound's biological activity. The subject of this guide, "this compound," features a di-chlorinated structure, with one chlorine atom on the benzaldehyde ring and another on the benzyl moiety. This halogenation is often explored in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates.
Comparative Cytotoxicity Analysis
| Compound ID | Structure | R1 | R2 | IC50 (µM) on HL-60 cells |
| Target Compound | This compound | 5-Cl | 4-Cl | Data not available |
| Analog 1 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | H | 4-Cl | ~1-10[1][2] |
| Analog 2 | 2-(benzyloxy)-5-chlorobenzaldehyde | 5-Cl | H | ~1-10[1][2] |
| Analog 3 | 2-(benzyloxy)benzaldehyde | H | H | ~1-10[1][2] |
| Analog 4 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | H | 2-Cl | ~1-10[1][2] |
Table 1: Comparative cytotoxicity of the target compound and its structural analogs against the HL-60 human leukemia cell line. IC50 values are based on the findings of Lin et al. (2005).[1][2]
Expert Insights on Structure-Activity Relationship (SAR):
The data from Lin et al. (2005) strongly suggests that the presence of a chloro-substituent on either the benzaldehyde ring (Analog 2) or the benzyl ring (Analog 1 and 4) confers significant cytotoxic activity, with efficacy in the low micromolar range.[1][2] The comparable activity of these analogs to the unsubstituted parent compound (Analog 3) within the 1-10 µM range indicates that the core benzyloxybenzaldehyde scaffold is the primary driver of cytotoxicity.
The introduction of a second chlorine atom, as seen in the target compound "this compound," is hypothesized to further enhance its cytotoxic potential. Halogenation can increase lipophilicity, facilitating cell membrane penetration, and can also influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
The study by Lin et al. (2005) further elucidated the mechanism by which these benzyloxybenzaldehyde derivatives exert their cytotoxic effects.[1] Their findings indicate that these compounds induce apoptosis, or programmed cell death, in HL-60 cells. A key event in this process is the disruption of the mitochondrial membrane potential, which is a hallmark of the intrinsic apoptotic pathway.[1]
The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[3] This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[4]
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated assays are paramount. The following are detailed protocols for two commonly employed methods for assessing the cytotoxicity of compounds like "this compound."
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the experimental values. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Conclusion
The available evidence strongly supports the cytotoxic potential of "this compound" against cancer cells, particularly leukemia. The structural similarity to compounds with proven activity in the low micromolar range, coupled with the understanding of their pro-apoptotic mechanism via the mitochondrial pathway, positions this compound as a promising candidate for further investigation in anticancer drug development. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of this and other novel benzaldehyde derivatives. Future studies should focus on obtaining a precise IC50 value for the target compound and exploring its efficacy across a broader panel of cancer cell lines to fully delineate its therapeutic potential.
References
-
Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]
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Request PDF | Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells | A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Al-Omair, M. A., Ali, R., Beigh, S., Abu-Izneid, T., Al-Kahtani, M., & El-Emam, A. A. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(19), 5770. [Link]
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A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of Novel Antimicrobial Agents: A Comparative Framework Featuring 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Introduction: The Imperative for Novel Antimicrobial Discovery
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, creating an urgent need for the discovery and development of new antimicrobial agents.[1][2][3] The pipeline for novel drugs, particularly those with new mechanisms of action, has been alarmingly sparse over the past few decades.[3][4] This guide provides a comprehensive framework for the in vitro evaluation of novel antimicrobial candidates, using the hypothetical compound "5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde" as a case study. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on how to rigorously assess its potential in comparison to established antimicrobial agents.
Our approach is grounded in the standardized methodologies set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] Adherence to these standards is paramount for generating reproducible and comparable data that can reliably predict a compound's potential clinical utility.[8][9][10]
Compound Profiles: The Challenger and the Incumbents
A thorough comparative analysis begins with a clear understanding of the molecules being tested.
Novel Agent: this compound
-
Structure:
-
Chemical Formula: C₁₄H₁₀Cl₂O₂
-
This benzaldehyde derivative possesses a unique substitution pattern that warrants investigation for antimicrobial properties.[11] Benzaldehyde and its derivatives have been noted for their antimicrobial and antifungal activities, suggesting a plausible rationale for this line of inquiry.[12][13][14]
-
-
Hypothesized Mechanism of Action:
-
The precise mechanism of action for this compound is currently unknown. Potential targets could include the bacterial cell wall or membrane, protein synthesis, or nucleic acid replication.[4] Elucidating this mechanism is a critical step in its development.
-
Established Antimicrobial Agents for Comparison
The choice of established agents for comparison should be guided by the anticipated spectrum of activity of the novel compound. A broad panel is recommended for initial screening.
| Agent Class | Specific Drug | Primary Spectrum of Activity | Mechanism of Action |
| β-Lactams | Piperacillin-tazobactam | Broad (Gram-positive and Gram-negative) | Inhibits bacterial cell wall synthesis. |
| Glycopeptides | Vancomycin | Gram-positive (including MRSA) | Inhibits peptidoglycan synthesis in the cell wall. |
| Oxazolidinones | Linezolid | Gram-positive (including MRSA and VRE) | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[2] |
| Carbapenems | Meropenem | Broad (Gram-positive and Gram-negative, including Pseudomonas aeruginosa) | Inhibits bacterial cell wall synthesis.[15][16] |
| Fluoroquinolones | Ciprofloxacin | Broad (Gram-negative and some Gram-positive) | Inhibits DNA gyrase and topoisomerase IV. |
| Aminoglycosides | Gentamicin | Gram-negative | Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[15] |
| Polyenes | Amphotericin B | Fungi | Binds to ergosterol in the fungal cell membrane, leading to pore formation.[17][18] |
| Azoles | Fluconazole | Fungi (especially yeasts) | Inhibits ergosterol synthesis.[18][19][20] |
Core Experimental Protocols for In Vitro Efficacy Testing
The following protocols are fundamental for determining the antimicrobial potential of a novel compound. The use of standardized methods is crucial for data integrity.[8][21][22]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[9][10][23] It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of "this compound" and each comparator drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight on appropriate agar plates.
-
Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Reading the MIC:
Causality Behind Experimental Choices:
-
Why 96-well plates? This format allows for high-throughput screening of multiple compounds and concentrations simultaneously, increasing efficiency.[21]
-
Why a 0.5 McFarland standard? Standardizing the inoculum density is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MICs.
-
Why cation-adjusted Mueller-Hinton Broth? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics, so using a standardized medium is essential for comparability.
Diagram of Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Disk Diffusion Assay
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that provides a visual representation of an antimicrobial's activity.[9][23]
Methodology:
-
Plate Preparation:
-
Using a sterile cotton swab, evenly inoculate the surface of a Mueller-Hinton agar plate with the test microorganism suspension (adjusted to a 0.5 McFarland standard).
-
-
Disk Application:
-
Prepare sterile paper disks impregnated with a known concentration of "this compound" and the comparator agents.
-
Aseptically place the disks on the inoculated agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
-
Causality Behind Experimental Choices:
-
Why Mueller-Hinton agar? This medium has a defined composition and supports the growth of most common pathogens without interfering with the activity of most antibiotics.
-
Why measure the zone of inhibition? The diameter of the zone is inversely proportional to the MIC. A larger zone generally indicates greater susceptibility of the organism to the agent.
Data Presentation for Comparative Analysis
Clear and concise presentation of data is crucial for interpreting the results.
Table 1: Comparative MIC Data for this compound and Standard Agents
The following table is a template for presenting the obtained MIC values. Data should be reported as μg/mL or μM.
| Microorganism | Gram Stain | This compound | Vancomycin | Linezolid | Meropenem | Ciprofloxacin | Amphotericin B | Fluconazole |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Data] | [Data] | [Data] | [Data] | [Data] | N/A | N/A |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Data] | [Data] | [Data] | [Data] | [Data] | N/A | N/A |
| Escherichia coli ATCC 25922 | Gram-negative | [Data] | N/A | N/A | [Data] | [Data] | N/A | N/A |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Data] | N/A | N/A | [Data] | [Data] | N/A | N/A |
| Candida albicans ATCC 90028 | N/A (Fungus) | [Data] | N/A | N/A | N/A | N/A | [Data] | [Data] |
| Aspergillus fumigatus ATCC 204305 | N/A (Fungus) | [Data] | N/A | N/A | N/A | N/A | [Data] | [Data] |
N/A: Not Applicable, as the drug is not typically effective against this class of microorganism.
Interpreting the Results and Next Steps
The initial MIC and disk diffusion data will provide a foundational understanding of the antimicrobial spectrum and potency of "this compound."
-
Potent Activity: Low MIC values against a particular class of microorganisms (e.g., Gram-positive bacteria) would indicate promising activity and warrant further investigation.
-
Broad Spectrum: Activity against both Gram-positive and Gram-negative bacteria would classify the compound as a broad-spectrum agent.
-
Lack of Activity: High MIC values would suggest the compound is not effective against the tested organisms under these conditions.
Diagram of the Drug Discovery and Evaluation Funnel
Caption: Phased approach for antimicrobial drug evaluation.
Conclusion and Future Directions
This guide outlines the essential first steps in evaluating the in vitro efficacy of a novel antimicrobial compound like "this compound." By employing standardized and rigorous methodologies, researchers can generate high-quality, comparable data that forms the bedrock of any new drug development program. Should initial screenings of "this compound" reveal potent and selective activity, subsequent studies should focus on time-kill kinetics to assess bactericidal versus bacteriostatic properties, determination of the Minimum Bactericidal Concentration (MBC), and elucidation of its mechanism of action. These further steps are critical in building a comprehensive profile of the compound and determining its true potential as a future therapeutic agent in the fight against antimicrobial resistance.
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Illuminating the Path Forward: A Guide to Confirming the Biological Target of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde and Benchmarking its Performance
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification of its biological target. This guide addresses the current ambiguity surrounding the molecular target of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde , a compound of interest with potential therapeutic applications.
Currently, public domain literature and compound databases lack a confirmed biological target for this compound. While structurally related benzaldehyde derivatives have demonstrated a spectrum of bioactivities, from anticancer to antimicrobial effects, direct evidence for the mechanism of action of this specific molecule is absent.
This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, expert-driven strategy for the systematic identification and validation of the biological target of this compound. Secondly, it establishes a robust framework for comparing its performance against alternative modulators once the primary target is elucidated. Our approach emphasizes scientific integrity, causality in experimental design, and the generation of self-validating data.
Part 1: A Strategic Workflow for Target Identification and Validation
The initial and most critical phase is to uncover the biological target of this compound. A multi-pronged approach, combining computational and experimental methodologies, is recommended to enhance the probability of success and provide orthogonal validation.
Caption: A multi-step workflow for the identification and validation of the biological target of a novel small molecule.
Step-by-Step Protocol for Target Identification
-
Computational Prediction and Literature Analysis:
-
Rationale: To generate initial hypotheses and narrow the experimental search space.
-
Protocol:
-
Utilize reverse pharmacophore mapping tools (e.g., PharmMapper, SuperPred) to predict potential targets based on the 3D structure of this compound.
-
Conduct a thorough literature review of structurally similar compounds. For instance, analogs have shown activity against cancer cell lines, suggesting potential targets in oncogenic signaling pathways.[1][2] Other related structures have exhibited antibacterial properties, pointing towards potential bacterial protein targets.[3][4]
-
-
-
Phenotypic Screening:
-
Rationale: To identify a measurable cellular effect of the compound, which can then be used to dissect the underlying mechanism.
-
Protocol:
-
Based on computational and literature leads, select relevant cell lines (e.g., A549 lung cancer, HeLa cervical cancer) or bacterial strains (e.g., MRSA).
-
Perform dose-response studies using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
If a potent cytotoxic effect is observed, proceed with broader phenotypic screens, such as cell cycle analysis or apoptosis assays, to further characterize the cellular phenotype.
-
-
-
Affinity-Based Target Identification:
-
Rationale: To directly isolate the binding partners of the compound from a complex biological sample.
-
Protocol:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with cell lysate from the phenotypically responsive cell line.
-
After washing to remove non-specific binders, elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Target Engagement Validation using Cellular Thermal Shift Assay (CETSA):
-
Rationale: To confirm that the compound directly binds to the putative target protein(s) in a cellular context.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative protein detection methods. A shift in the melting curve in the presence of the compound indicates target engagement.
-
-
Part 2: Comparative Analysis Framework
Once a biological target is confirmed, a systematic comparison with known alternative modulators is essential to understand the compound's unique properties and potential advantages.
Key Performance Indicators for Comparison
| Performance Metric | This compound | Alternative 1 | Alternative 2 | Rationale for Comparison |
| Binding Affinity (Kd) | To be determined | Value | Value | Quantifies the strength of the interaction with the target. Lower values indicate higher affinity. |
| In Vitro Potency (IC50/EC50) | To be determined | Value | Value | Measures the concentration required to achieve a 50% effect in a functional assay. |
| Cellular Potency (IC50/EC50) | To be determined | Value | Value | Reflects the compound's ability to reach and modulate the target within a cellular environment. |
| Selectivity | To be determined | Value | Value | Assesses off-target effects by screening against a panel of related and unrelated targets. |
| Mechanism of Action | To be determined | Value | Value | Elucidates whether the compound is an inhibitor, activator, agonist, or antagonist. |
Experimental Protocols for Comparative Analysis
-
Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR):
-
Rationale: To obtain quantitative data on binding kinetics and affinity.
-
Protocol:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Flow a series of concentrations of this compound and alternative compounds over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
-
Biochemical/Enzymatic Assays:
-
Rationale: To determine the functional consequence of compound binding on the target's activity.
-
Protocol (Example for a Kinase Target):
-
In a multi-well plate, combine the kinase, its substrate, and ATP.
-
Add a range of concentrations of this compound or alternative inhibitors.
-
Incubate to allow the phosphorylation reaction to proceed.
-
Quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.
-
Plot the signal against the compound concentration to determine the IC50.
-
-
Caption: Workflow for the comparative analysis of a lead compound against alternatives.
Conclusion
While the biological target of this compound remains to be elucidated, this guide provides a clear and scientifically rigorous path for its identification and validation. By following the proposed workflows and experimental protocols, researchers can systematically uncover its mechanism of action and subsequently benchmark its performance against other modulators of the same target. This structured approach will be instrumental in determining the therapeutic potential of this promising compound and guiding its future development.
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Zhou, J. et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. [Link]
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Lesyk, R. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]
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Bao, X. et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust quantification of pharmaceutical intermediates is a cornerstone of drug development, ensuring process control, quality, and regulatory compliance. This guide presents a comprehensive cross-validation study of two orthogonal analytical methods for the determination of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a key chemical entity. We compare a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. This document provides an in-depth analysis of the validation parameters as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, supported by comparative experimental data.[1][2][3] Detailed protocols, data-driven comparisons, and workflow visualizations are furnished to empower analytical scientists in selecting and implementing the most appropriate method for their specific application, from routine quality control to in-depth impurity profiling.
Introduction: The Imperative for Rigorous Analytical Validation
This compound is a substituted benzaldehyde derivative whose structural complexity, featuring two chlorinated aromatic rings and an ether linkage, suggests its potential utility as an intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The journey from chemical synthesis to a finished pharmaceutical product is underpinned by a series of critical quality attributes, and the purity of starting materials and intermediates is paramount. An analytical method that is not thoroughly validated is scientifically unsound and can lead to catastrophic failures in drug development, including batch rejection, compromised patient safety, and significant financial loss.
Therefore, validating an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] Cross-validation, the comparison of two distinct analytical methods, provides the highest level of assurance in the accuracy and reliability of the generated data.[4][5] This guide is grounded in the principles outlined in ICH Q2(R1) and pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46, which provide the framework for defining, developing, and validating chromatographic separation techniques.[1][6][7][8][9][10][11][12][13][14]
We will explore two powerful chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[15] Its robustness makes it a workhorse for quality control (QC) laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A technique offering exceptional separation efficiency and specificity, particularly for volatile and semi-volatile compounds. The mass spectrometric detector provides structural information, making it invaluable for identification and impurity analysis.[16][17]
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Rationale and Experimental Design
The selection of a reversed-phase HPLC method is predicated on the analyte's molecular structure. The presence of two aromatic rings imparts significant hydrophobicity, making it an ideal candidate for retention on a non-polar stationary phase like C18. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for aromatic compounds.[18] The method is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standards: Prepare a series of dilutions from the stock solution in a 50:50 acetonitrile/water mixture to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample material in the diluent to achieve a theoretical concentration of 50 µg/mL.
-
HPLC Method Validation: Summary of Illustrative Data
The following table summarizes the performance characteristics of the HPLC-UV method based on a comprehensive validation study.
| Validation Parameter | Acceptance Criteria | HPLC-UV Method Results |
| Specificity | No interference at analyte Rt | Peak is spectrally pure and well-resolved from forced degradation products. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 1.0% | 0.45% |
| Intermediate (n=6) | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% | Method is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). |
HPLC Experimental Workflow Diagram
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde in a Laboratory Setting
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, a compound that, while not uniquely characterized for its hazards, belongs to a class of chemicals that requires careful handling and disposal. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, ensuring a self-validating system of protocols.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a robust chemical waste management plan.[5][6] The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which governs the handling of hazardous materials from generation to final disposal.[7][8] Key tenets of this framework include:
-
Waste Minimization : The first step in any waste management plan is to minimize the generation of waste. This can be achieved through careful planning of experiments and using only the necessary quantities of reagents.[5][7]
-
Proper Identification and Segregation : All chemical waste must be accurately identified and segregated based on compatibility to prevent dangerous reactions.[9][10][11]
-
Containment : Waste must be stored in appropriate, clearly labeled containers that are kept closed except when adding waste.[9][12][13]
-
Authorized Disposal : All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[10][12] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[5][12][14]
Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated waste streams.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure that appropriate PPE is worn. This includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A lab coat.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Pure this compound, contaminated spatulas, weigh boats, or filter paper. | Labeled, sealed, and compatible solid waste container. |
| Liquid Waste (Non-halogenated) | Solutions of the compound in non-halogenated solvents (e.g., hexane, toluene, ethyl acetate). | Labeled, sealed, and compatible liquid waste container for non-halogenated solvents. |
| Liquid Waste (Halogenated) | Solutions of the compound in halogenated solvents (e.g., dichloromethane, chloroform). | Labeled, sealed, and compatible liquid waste container for halogenated solvents. |
| Aqueous Waste | Aqueous solutions containing the compound. | Labeled, sealed, and compatible aqueous waste container. |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. | Puncture-resistant sharps container.[14] |
Rationale for Segregation : Halogenated and non-halogenated solvent wastes are segregated because their disposal methods and costs can differ significantly.[6] Mixing incompatible waste streams, such as acids and bases, or oxidizers and organic compounds, can lead to violent reactions.[9]
Step 3: Waste Accumulation and Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[11]
-
The full chemical name of all components, including solvents and their approximate percentages.[12]
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5] The amount of hazardous waste stored in an SAA is limited, typically to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[6][12][14]
Step 4: Requesting Waste Pickup
Once a waste container is full, or if it has been in accumulation for an extended period (e.g., approaching institutional limits, often several months), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or equivalent.[5][12] Do not transport hazardous waste outside of your designated laboratory area.[12]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][16]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of waste generated from this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
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Crystal Clean. (2024, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). ICSC: 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Navigating the complexities of novel chemical entities requires a foundational commitment to safety, precision, and procedural integrity. This guide provides essential safety and handling protocols for 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS Number: 590360-27-3). As a Senior Application Scientist, my objective is to empower you, my fellow researchers, with a framework that is not just a list of rules, but a system of scientifically-grounded practices. The information herein is synthesized from safety data for structurally analogous compounds, establishing a robust safety protocol in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Hazard Assessment: An Evidence-Based Overview
Understanding the potential hazards is the critical first step in establishing a safe handling protocol. Based on data from commercial suppliers and the known risks of similar chlorinated aromatic aldehydes, this compound is classified as an irritant.[1] The hazards associated with analogous compounds like 2-Chlorobenzaldehyde and other derivatives provide a predictive framework for its toxicological profile.
| Hazard Category | Predicted Hazard and Rationale | Supporting Evidence (Analogous Compounds) |
| Skin Contact | Causes severe skin burns and irritation. May cause an allergic skin reaction. Chlorinated organic compounds can be readily absorbed through the skin and can cause local irritation or systemic effects.[2] | 2-Chlorobenzaldehyde is classified as causing severe skin burns and may cause an allergic reaction.[3] |
| Eye Contact | Causes serious eye damage. The aldehyde functional group and chlorinated rings are often corrosive to ocular tissue, potentially leading to irreversible damage. | 2-Chlorobenzaldehyde is known to cause serious eye damage.[3] Immediate and prolonged rinsing is critical upon exposure. |
| Inhalation | May cause respiratory irritation. Fine powders or vapors can be corrosive to the respiratory tract.[2] | Structurally similar compounds are known irritants to the respiratory system.[2][4] |
| Ingestion | Harmful if swallowed. Ingestion can cause burning sensations and abdominal cramps.[2] | Related chlorinated benzaldehydes are classified as harmful if swallowed. |
| Environmental | Toxic to aquatic life with long-lasting effects. Chlorinated aromatic compounds are often persistent in the environment and exhibit aquatic toxicity. | Similar compounds are noted for their long-term harmful effects on aquatic life. Discharge into the environment must be avoided. |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of convenience; it is a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes.
Core PPE Requirements:
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Disposable nitrile gloves offer good protection against incidental splashes but should be changed immediately upon contact.[5] Use a proper glove removal technique to avoid cross-contamination.[6]
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[5] When there is a significant risk of splashing or when handling larger quantities (>25g), a full-face shield must be worn in addition to goggles.[5][7]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For operations with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.[7]
-
Footwear: Closed-toe, closed-heel shoes made of a non-porous material are required at all times in the laboratory.[7]
Respiratory Protection:
The use of respiratory protection is dictated by the operational scale and ventilation controls.
-
For standard laboratory-scale operations (milligrams to a few grams): All handling must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.
-
For larger quantities or in case of ventilation failure: A NIOSH-approved respirator with an organic vapor cartridge may be required.[8] The use of respirators necessitates a formal respiratory protection program, including fit testing and medical clearance.[5]
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: From Weighing to Reaction
Adherence to a strict operational workflow minimizes the risk of exposure and accidental release.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as determined by your hazard assessment.
-
Weighing:
-
Perform all weighing operations on a disposable weigh boat or paper inside the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is a fine powder, work slowly to minimize aerosolization.
-
Close the primary container immediately after dispensing the required amount.
-
-
Transfer:
-
If adding to a solvent, ensure the solvent container is stable and within the fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
If transferring the solid to a reaction vessel, use a powder funnel.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Carefully fold the weigh boat/paper and dispose of it in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.
-
Caption: Step-by-step workflow for safely handling the compound.
Emergency & Spill Response
Immediate and correct action during an emergency can significantly mitigate harm.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.
Spill Cleanup Protocol:
The response to a spill is dictated by its size and location.
-
Small Spill (< 100 mL or ~100g within a fume hood):
-
Alert others in the immediate area.
-
Wearing your full standard PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[3][12]
-
Work from the outside of the spill inward to prevent spreading.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials in the hazardous waste container.
-
-
Large Spill (> 100 mL or outside of a fume hood):
-
Evacuate: Immediately alert all personnel and evacuate the laboratory. Close the doors to the affected area.[13]
-
Report: Call your institution's emergency number (e.g., EHS) or 911.[9][13] Provide the chemical name, location, and estimated quantity of the spill.
-
Restrict Access: Prevent anyone from entering the spill area.
-
Await Response: Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection.[9]
-
Caption: Decision tree for responding to a chemical spill.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
-
Chemical Waste: All waste containing this compound, including absorbed spill cleanup material and reaction residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Used gloves, weigh boats, absorbent pads, and other contaminated disposable labware must be placed in the solid hazardous waste stream. Do not dispose of these items in the regular trash.
-
Prohibition on Drain Disposal: As a chlorinated organic compound, this material and any rinsate must NOT be disposed of down the drain.[14] Such compounds can persist in and damage aquatic ecosystems.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health & Safety office, typically via high-temperature incineration at an approved facility.[15][16]
By integrating these protocols into your daily workflow, you contribute to a culture of safety and scientific excellence. Always consult your institution's specific Chemical Hygiene Plan and EHS department for additional guidance.
References
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- Safety Data Sheet for 2-Chlorobenzaldehyde. (2025). Sigma-Aldrich.
- Safety Data Sheet for 2-Chlorobenzaldehyde. (2025). Fisher Scientific.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025). US Environmental Protection Agency (EPA).
- Safety Data Sheet for 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde. (2023). Sigma-Aldrich.
- Safety Data Sheet for 5-Chlorosalicylaldehyde. (2025). Sigma-Aldrich.
- Guidance Manual for the Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety.
- Safety Data Sheet for Benzaldehyde. (n.d.). PubChem.
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- Safety Data Sheet for 5-CHLORO-2-[(4-FLUOROBENZYL)OXY]BENZALDEHYDE. (2022). ChemicalBook.
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- International Chemical Safety Card for o-CHLOROBENZALDEHYDE. (1993). IPCS CEC.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
